Go 7874
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H26N4O4 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[3-(dimethylamino)-2-hydroxypropyl]-7-methoxy-23-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |
InChI |
InChI=1S/C27H26N4O4/c1-29(2)12-14(32)13-31-19-10-9-15(35-4)11-17(19)21-23-22(26(33)28-27(23)34)20-16-7-5-6-8-18(16)30(3)24(20)25(21)31/h5-11,14,32H,12-13H2,1-4H3,(H,28,33,34) |
InChI Key |
NYBAPNLYWRMTJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=C(C=CC(=C6)OC)N(C5=C31)CC(CN(C)C)O)C(=O)NC4=O |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Go 6976: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go 6976 is a potent, cell-permeable, and reversible indolocarbazole inhibitor primarily targeting Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the mechanism of action of Go 6976, detailing its primary targets, inhibitory profile, and its effects on various intracellular signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and pathways involved, intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery.
Introduction
Go 6976, also known as Gö 6976, is a synthetic indolocarbazole that has been extensively utilized as a research tool to investigate the physiological and pathological roles of Protein Kinase C (PKC). It exhibits a high degree of selectivity for the conventional, calcium-dependent PKC isoforms, namely PKCα and PKCβ1, over the novel and atypical PKC isoforms.[1][2] Beyond its well-characterized effects on PKC, Go 6976 has also been shown to inhibit other protein kinases, including members of the Janus kinase (JAK) and Tropomyosin receptor kinase (Trk) families, albeit with varying potencies.[2][3][4] This multi-targeted profile makes a thorough understanding of its mechanism of action crucial for the accurate interpretation of experimental results.
Primary Mechanism of Action: ATP-Competitive Inhibition of Protein Kinase C
The principal mechanism of action of Go 6976 is the competitive inhibition of ATP binding to the catalytic domain of its target kinases. By occupying the ATP-binding pocket, Go 6976 prevents the transfer of the γ-phosphate from ATP to the substrate proteins, thereby inhibiting their phosphorylation and downstream signaling.
Selectivity for Calcium-Dependent PKC Isoforms
A key characteristic of Go 6976 is its marked selectivity for the conventional PKC isoforms (cPKCs), which require calcium (Ca²⁺) for their activation. It potently inhibits PKCα and PKCβ1 with IC50 values in the low nanomolar range.[2] In contrast, it displays significantly lower affinity for the novel (nPKCs) and atypical (aPKCs) PKC isoforms, which are calcium-independent.[2] This selectivity is attributed to structural differences in the ATP-binding sites among the various PKC isoforms.
Quantitative Inhibitory Profile
The inhibitory potency of Go 6976 against a range of protein kinases has been determined through various in vitro kinase assays. A summary of the half-maximal inhibitory concentrations (IC50) is presented in Table 1.
| Target Kinase | IC50 (nM) | Reference(s) |
| PKC Family | ||
| PKC (rat brain) | 7.9 | [1] |
| PKCα | 2.3 | [2] |
| PKCβ1 | 6.2 | [2] |
| PKCδ | > 3000 | [2] |
| PKCε | > 3000 | [2] |
| PKCζ | > 3000 | [2] |
| JAK Family | ||
| JAK2 | 130 | [2] |
| JAK3 | 370 | [2] |
| Trk Family | ||
| TrkA | 5 | [2] |
| TrkB | 30 | [2] |
| Other Kinases | ||
| FLT3 | - | [3] |
Table 1: Inhibitory potency (IC50) of Go 6976 against various protein kinases.
Impact on Cellular Signaling Pathways
The inhibitory activity of Go 6976 on its target kinases leads to the modulation of several critical intracellular signaling pathways that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.
PKCα and PKCβ Signaling
By inhibiting PKCα and PKCβ1, Go 6976 interferes with the phosphorylation of their downstream substrates. One notable target is the Retinoblastoma (Rb) protein, a key regulator of the cell cycle. Treatment with Go 6976 has been shown to induce dephosphorylation of Rb at serine residues 795 and 807/811, leading to G1 cell cycle arrest.[5] Additionally, Go 6976 can block the phosphorylation of Smad1/5, downstream effectors of the Bone Morphogenetic Protein (BMP) signaling pathway, which is often modulated by PKC activity.[6]
JAK/STAT Pathway
Go 6976 has been demonstrated to be a direct and potent inhibitor of JAK2.[3] This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, Go 6976 has been shown to reduce the constitutive phosphorylation of STAT3 and STAT5 in various cancer cell lines, thereby inhibiting their translocation to the nucleus and subsequent gene transcription, which can lead to reduced cell survival and proliferation.[3]
Trk Signaling Pathway
Go 6976 is a potent inhibitor of the neurotrophin receptors TrkA and TrkB.[2] By inhibiting the intrinsic tyrosine kinase activity of these receptors, Go 6976 blocks their autophosphorylation upon ligand binding (e.g., Nerve Growth Factor for TrkA). This, in turn, prevents the recruitment and activation of downstream signaling cascades, including the Ras-MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Go 6976.
In Vitro Kinase Assay (Radioactive ATP-Based)
This protocol is designed to measure the activity of a specific kinase in the presence of Go 6976 and to determine its IC50 value.
Materials:
-
Purified recombinant kinase (e.g., PKCα, JAK2, TrkA)
-
Specific peptide or protein substrate for the kinase
-
Go 6976 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
For Ca²⁺-dependent kinases: CaCl₂
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of Go 6976 in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, its substrate, and the diluted Go 6976 or vehicle (DMSO). For Ca²⁺-dependent kinases, add CaCl₂ to the desired final concentration.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration appropriate for the kinase being assayed.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.
-
Wash the phosphocellulose paper/membrane extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Allow the paper/membrane to dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Go 6976 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of Go 6976 on the phosphorylation status of specific proteins within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Go 6976 stock solution (in DMSO)
-
Stimulating agent (e.g., growth factor, phorbol ester), if required
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of Go 6976 or vehicle (DMSO) for a specified duration. If investigating stimulated phosphorylation, add the stimulating agent for the appropriate time before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest, or run a parallel gel and blot for the total protein.
Cell Viability Assay (MTT or CCK-8)
This assay is used to determine the effect of Go 6976 on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Go 6976 stock solution (in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Go 6976 or vehicle (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of Go 6976 on cell cycle distribution.
Materials:
-
Cell line of interest
-
Go 6976 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Go 6976 or vehicle (DMSO) for the desired duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of Go 6976 on the invasive potential of cancer cells.[7]
Materials:
-
Transwell inserts (with a porous membrane, typically 8 µm pores)
-
24-well plates
-
Matrigel or another basement membrane extract
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Go 6976 stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of Go 6976 or vehicle (DMSO).
-
Add the cell suspension to the upper chamber of the coated Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the vehicle-treated control.
Conclusion
Go 6976 is a valuable pharmacological tool for studying cellular signaling pathways. Its primary mechanism of action is the ATP-competitive inhibition of Ca²⁺-dependent PKC isoforms, PKCα and PKCβ1. However, its inhibitory activity extends to other kinases, including JAK2 and Trk receptors. This multi-targeted nature necessitates careful experimental design and data interpretation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate rigorous and well-controlled investigations into the diverse biological effects of Go 6976. A thorough understanding of its molecular interactions is paramount for advancing our knowledge of the intricate signaling networks that govern cellular function and for the potential development of more selective therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKCalpha/beta I inhibitor Go6976 induces dephosphorylation of constitutively hyperphosphorylated Rb and G1 arrest in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Go 6976
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go 6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating significant therapeutic potential in various research areas, including oncology and virology. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of Go 6976. It includes a detailed summary of its inhibitory profile against a range of kinases, comprehensive experimental protocols for its synthesis and biological evaluation, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Introduction
Go 6976, with the chemical name 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]-carbazole, is a synthetic indolocarbazole that has garnered significant attention as a selective inhibitor of calcium-dependent protein kinase C (PKC) isoforms.[1][2] Structurally related to the natural product staurosporine, Go 6976 exhibits a more refined inhibitory profile, which has made it a valuable tool for elucidating the specific roles of PKC isozymes in cellular signaling pathways.[3] Its potent and selective inhibitory activity has been leveraged in studies investigating cell cycle regulation, apoptosis, and the pathogenesis of various diseases, including cancer and HIV.[4][5] This technical guide aims to provide a detailed repository of information on Go 6976, from its chemical synthesis to its biological applications.
Discovery and Development
Go 6976 was developed as part of a broader effort to identify more selective inhibitors of PKC than the promiscuous inhibitor staurosporine. The indolocarbazole scaffold of staurosporine served as a template for the design of synthetic analogs with improved selectivity for specific PKC isoforms. The discovery of Go 6976 marked a significant advancement in the field, providing a chemical probe to dissect the functions of conventional PKC isozymes (cPKCs), namely PKCα and PKCβ, from the novel (nPKCs) and atypical (aPKCs) isoforms.[6]
Chemical Synthesis
A plausible synthetic route would start with the staurosporine aglycone (K-252c). The indole nitrogen can be selectively methylated, followed by the cyanoethylation of the lactam nitrogen. The cyanoethylation reaction typically involves the addition of acrylonitrile to a nucleophilic nitrogen atom, often catalyzed by a base.[7]
Below is a conceptual workflow for the synthesis of Go 6976.
Caption: Conceptual workflow for the synthesis of Go 6976.
Mechanism of Action and Biological Activity
Go 6976 is a potent inhibitor of conventional PKC isoforms, exhibiting high affinity for the ATP-binding site of these enzymes.[8] Its selectivity is a key feature, allowing for the discrimination between Ca2+-dependent (conventional) and Ca2+-independent (novel and atypical) PKC isoforms.[9] In addition to its effects on PKC, Go 6976 has been shown to inhibit other kinases, including members of the Janus kinase (JAK) and tropomyosin receptor kinase (Trk) families.[8]
Data Presentation: Inhibitory Activity of Go 6976
The following table summarizes the quantitative data on the inhibitory activity of Go 6976 against various protein kinases.
| Kinase Target | IC50 (nM) | Notes |
| Protein Kinase C (PKC) | ||
| PKC (rat brain) | 7.9[8][10] | Broad activity against PKC from a complex source. |
| PKCα | 2.3[8][10] | High potency against this conventional PKC isoform. |
| PKCβ1 | 6.2[8][10] | High potency against this conventional PKC isoform. |
| PKCδ, ε, ζ | > 3000[9][10] | Demonstrates high selectivity over novel and atypical PKC isoforms. |
| Janus Kinase (JAK) | ||
| JAK2 | 130[9][10] | Potent inhibition of this non-receptor tyrosine kinase. |
| JAK3 | 370[9][10] | Moderate inhibition. |
| Tropomyosin Receptor Kinase (Trk) | ||
| TrkA | 5[9][10] | Potent inhibition of this neurotrophin receptor. |
| TrkB | 30[9][10] | Potent inhibition of this neurotrophin receptor. |
Signaling Pathways
Go 6976 primarily targets the PKC signaling pathway, which is a central regulator of numerous cellular processes. By inhibiting conventional PKC isoforms, Go 6976 can modulate downstream events such as gene expression, cell proliferation, and apoptosis.
Caption: Go 6976 inhibits the conventional PKC signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Go 6976.
Proposed Synthesis of Go 6976
As a specific protocol is not available, the following is a generalized procedure based on known reactions for related compounds.
Step 1: N-methylation of Staurosporine Aglycone (K-252c)
-
Dissolve staurosporine aglycone in a suitable aprotic solvent (e.g., DMF).
-
Add a base (e.g., NaH) and stir the mixture at room temperature.
-
Add methyl iodide (CH3I) dropwise and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-methylated intermediate by column chromatography.
Step 2: Cyanoethylation of the N-methylated Intermediate
-
Dissolve the N-methylated intermediate in a suitable solvent (e.g., dioxane).
-
Add a catalytic amount of a strong base (e.g., Triton B).
-
Add acrylonitrile and heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the final product, Go 6976, by column chromatography.
Protein Kinase C (PKC) Activity Assay
This protocol is adapted from a radiometric filter-binding assay.[8]
-
Prepare a reaction mixture (200 µL) containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl2, 1 mM DTT, 1 µg of phosphatidylserine, 0.2 µg of diolein, 40 µg of histone H1, and 5-10 units of PKC.[8]
-
Add varying concentrations of Go 6976 (dissolved in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding 10 µM [γ-32P]ATP (1 µCi/ml).[8]
-
Incubate the reaction for 5 minutes at 30°C.[8]
-
Stop the reaction by adding 2 ml of 8.5% H3PO4.[8]
-
Filter the mixture through 0.45-µm nitrocellulose filters.[8]
-
Wash the filters and quantify the incorporated radioactivity by scintillation counting.[8]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
JAK2 Kinase Assay
This protocol describes a radiometric filter-binding assay for JAK2.[11]
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.05 mg/ml BSA, 5 mM MgCl2, and 1 mM MnCl2.[11]
-
In a 96-well plate, add the reaction buffer, a peptide substrate, and varying concentrations of Go 6976.
-
Initiate the reaction by adding the JAK2 enzyme and [γ-33P]ATP.[11]
-
Incubate the plate at room temperature for 10 minutes.[11]
-
Stop the reaction by adding a stop solution (0.125 M EDTA, pH 8).[11]
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper to remove unincorporated ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Determine the IC50 value from the dose-response curve.
TrkA/TrkB Kinase Assay
A representative protocol for a Trk kinase assay using a luminescent ADP-Glo™ format.[3]
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[3]
-
To a 384-well plate, add the kinase buffer, TrkA or TrkB enzyme, a suitable substrate, and varying concentrations of Go 6976.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.[3]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value based on the inhibition of the luminescent signal.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Go 6976 on cell cycle progression.[9][12][13]
-
Culture cells to the desired confluency and synchronize them if necessary (e.g., by serum starvation).[9]
-
Treat the cells with Go 6976 at various concentrations for the desired time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing, and store at -20°C.[13]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.[12]
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Deconvolute the resulting DNA histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
Go 6976 remains a cornerstone tool for researchers investigating PKC-mediated signaling. Its selectivity for conventional PKC isoforms, coupled with its cell permeability, makes it an invaluable pharmacological agent. While its therapeutic applications are still under investigation, its utility in basic research is undisputed. This technical guide provides a centralized resource of critical information on Go 6976, intended to facilitate its effective use in the laboratory and to support further research into its potential as a therapeutic agent.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. promega.com [promega.com]
- 4. PKC beta II Kinase Enzyme System Application Note [promega.in]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. TRKA Kinase Enzyme System Application Note [promega.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Go 6976: A Comprehensive Technical Guide to its Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go 6976 is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinases, demonstrating significant selectivity for specific members of the kinome. This indolocarbazole derivative has become a valuable tool in cellular signaling research due to its inhibitory action on key kinases involved in cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the primary and secondary kinase targets of Go 6976, presenting quantitative inhibitory data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.
Target Kinase Profile of Go 6976
The inhibitory activity of Go 6976 has been characterized against a range of protein kinases. The following tables summarize the quantitative data, primarily as half-maximal inhibitory concentrations (IC50), for the most significant targets.
Primary Targets: Protein Kinase C (PKC) Isoforms
Go 6976 exhibits high potency and selectivity for the calcium-dependent isoforms of Protein Kinase C (PKC).[1][2]
| Kinase Target | IC50 (nM) | Species/Source |
| PKCα | 2.3[2][3][4] | Recombinant |
| PKCβ1 | 6.2[2][3][4] | Recombinant |
| PKC (Rat Brain) | 7.9[2][3] | Tissue |
Note: Go 6976 shows significantly lower or no activity against Ca2+-independent PKC isoforms such as δ, ε, and ζ, with IC50 values greater than 3 µM.[2]
Secondary Kinase Targets
Beyond its potent inhibition of PKC, Go 6976 has been identified as a potent inhibitor of several other crucial kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinases (TrkA and TrkB).[2][3]
| Kinase Target | IC50 (nM) |
| JAK2 | 130[2] |
| Flt3 | Potent inhibitor (specific IC50 values may vary by assay)[3] |
| TrkA | 5[2] |
| TrkB | 30[2] |
| JAK3 | 370[2] |
Signaling Pathways Targeted by Go 6976
The inhibitory action of Go 6976 on its target kinases modulates several critical cellular signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are key regulators of numerous cellular processes. Go 6976, by selectively inhibiting the conventional PKC isoforms (α and β), can effectively block downstream signaling events.
JAK-STAT Signaling Pathway
Go 6976's inhibition of JAK2 can disrupt the JAK-STAT signaling cascade, which is crucial for cytokine-mediated cellular responses.
Experimental Protocols
The determination of the inhibitory activity of Go 6976 against its target kinases involves various in vitro assays. Below are detailed methodologies for key experiments.
General Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor against a target kinase.
In Vitro PKCα Kinase Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and published literature.
1. Reagents and Materials:
-
Recombinant human PKCα enzyme
-
PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
PKC Lipid Activator (e.g., phosphatidylserine and diacylglycerol)
-
Go 6976 (serial dilutions)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of Go 6976 in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
-
Add 1 µL of the diluted Go 6976 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing the PKCα enzyme and the PKC substrate in Kinase Assay Buffer with the PKC Lipid Activator.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each Go 6976 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro JAK2 Kinase Inhibition Assay
This protocol provides a general framework for assessing Go 6976's inhibitory effect on JAK2.
1. Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
JAK2 substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Go 6976 (serial dilutions)
-
Detection Reagent (e.g., Kinase-Glo® Max Kinase Assay)
-
96-well or 384-well plates
2. Procedure:
-
Prepare serial dilutions of Go 6976 in Kinase Assay Buffer.
-
In a multiwell plate, add the diluted Go 6976 or vehicle control.
-
Prepare a master mix containing the JAK2 enzyme and substrate in Kinase Assay Buffer.
-
Add the enzyme/substrate mix to the wells.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the remaining ATP (an indicator of kinase activity) using a detection reagent like Kinase-Glo® Max.
-
Measure the luminescence and calculate the IC50 value as described for the PKCα assay.
In Vitro Flt3 Kinase Inhibition Assay
The following protocol outlines a method to determine the inhibitory potential of Go 6976 against Flt3.
1. Reagents and Materials:
-
Recombinant human Flt3 enzyme
-
Flt3 substrate (e.g., a tyrosine-containing peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]
-
Go 6976 (serial dilutions)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[5]
-
384-well plates[5]
2. Procedure:
-
Follow the general procedure outlined for the PKCα and JAK2 assays.
-
Prepare serial dilutions of Go 6976.
-
Set up the reaction in a 384-well plate containing Flt3 enzyme, a suitable substrate, and the inhibitor.[5]
-
Initiate the reaction with ATP and incubate at room temperature.[5]
-
Stop the reaction and detect the generated ADP using the ADP-Glo™ system.[5]
-
Measure luminescence to determine kinase activity and calculate the IC50 of Go 6976.
In Vitro TrkA Kinase Inhibition Assay
This protocol describes a method for evaluating the inhibition of TrkA by Go 6976.
1. Reagents and Materials:
-
Recombinant human TrkA enzyme
-
TrkA substrate (e.g., Poly (Glu, Tyr) 4:1)[6]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
Go 6976 (serial dilutions)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[7]
-
384-well plates[7]
2. Procedure:
-
The assay is performed in a 384-well format.[7]
-
Add serially diluted Go 6976 to the wells.
-
Add the TrkA enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP and incubate at room temperature.
-
After the incubation period, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay.[7]
-
Determine the IC50 value by analyzing the dose-response curve.
Conclusion
Go 6976 is a valuable chemical probe for studying cellular signaling, with a well-defined profile of target kinases. Its high potency against conventional PKC isoforms and significant activity against other key kinases like JAK2, Flt3, and TrkA make it a versatile tool for dissecting complex signaling networks. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of Go 6976 and other potential inhibitors on these important therapeutic targets. As with any inhibitor, it is crucial to consider its full kinase selectivity profile when interpreting experimental results.
References
- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. promega.com [promega.com]
- 6. TRKA Kinase Enzyme System Application Note [promega.sg]
- 7. promega.com [promega.com]
Go 6976: A Technical Guide to its Selectivity for PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
Go 6976 is a potent, cell-permeable, and selective inhibitor of specific Protein Kinase C (PKC) isoforms. This indolocarbazole compound has become a valuable tool in signal transduction research, enabling the dissection of pathways mediated by conventional PKC isoforms. This technical guide provides an in-depth overview of Go 6976's selectivity profile, the experimental protocols used to determine this selectivity, and the key signaling pathways it modulates.
Quantitative Selectivity Profile of Go 6976
Go 6976 exhibits high selectivity for the calcium-dependent conventional PKC (cPKC) isoforms, particularly PKCα and PKCβ1.[1][2][3] It shows significantly lower or no inhibitory activity against the novel (nPKC) and atypical (aPKC) isoforms.[1][4] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Kinase | IC50 (nM) | Isoform Class | Notes |
| PKCα | 2.3[1][2] | Conventional (Ca2+-dependent) | Potent inhibition. |
| PKCβ1 | 6.2[1][2] | Conventional (Ca2+-dependent) | Potent inhibition. |
| PKC (Rat Brain) | 7.9[2] | Mixture | General PKC inhibition. |
| PKCμ (PKD1) | 20[5] | Also a potent inhibitor. | |
| PKCδ | > 3000[1] | Novel (Ca2+-independent) | No significant inhibition. |
| PKCε | > 3000[1] | Novel (Ca2+-independent) | No significant inhibition. |
| PKCζ | > 3000[1] | Atypical (Ca2+-independent) | No significant inhibition. |
| TrkA | 5[1] | Tyrosine Kinase | Off-target effect. |
| TrkB | 30[1] | Tyrosine Kinase | Off-target effect. |
| JAK2 | 130[1] | Tyrosine Kinase | Off-target effect. |
| JAK3 | 370[1] | Tyrosine Kinase | Off-target effect. |
| Flt3 | Potent inhibitor[2] | Tyrosine Kinase | Off-target effect. |
Mechanism of Action
Kinetic analysis has revealed that Go 6976 acts as an ATP-competitive inhibitor.[4][5] This means it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. Its selectivity for Ca2+-dependent PKC isoforms is not due to interference with Ca2+ or its binding site.[4]
Experimental Protocols
The determination of Go 6976's IC50 values against various kinases is typically performed using in vitro kinase assays. Below is a generalized protocol for such an assay.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific protein kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., PKCα, PKCβ1)
-
Specific peptide or protein substrate (e.g., Histone H1)
-
Go 6976 (or other inhibitor) stock solution in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Cofactors: Phosphatidylserine and Diacylglycerol (for cPKCs)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
ATP solution
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., phosphoric acid)
2. Assay Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, purified kinase, substrate, and cofactors (if required).
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the Go 6976 stock solution in the assay buffer to create a range of concentrations to be tested.
-
Initiate Kinase Reaction:
-
Add a specific volume of the kinase reaction mixture to each well of a 96-well plate.
-
Add an equal volume of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the phosphorylation reaction by adding a solution containing a mixture of cold ATP and radiolabeled ATP.
-
-
Incubate: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Capture Phosphorylated Substrate:
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper or transfer to a filter plate.
-
Wash the paper/plate multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated radiolabeled ATP.
-
-
Quantify Radioactivity:
-
Place the dried phosphocellulose paper into scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated radiolabel using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
A typical assay mixture for measuring PKC activity might contain 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM dithiothreitol, 1 µg of phosphatidylserine, 0.2 µg of diolein, 40 µg of histone H₁, 10 µM [γ-³²P]ATP, and 5-10 units of PKC.[2]
Signaling Pathways and Experimental Workflows
Go 6976's selective inhibition of conventional PKC isoforms has been instrumental in elucidating their roles in various signaling pathways.
Caption: Go 6976 selectively inhibits conventional PKC isoforms.
Researchers have demonstrated that Go 6976 can block the activation of JNK (c-Jun N-terminal kinase) and inhibit the TPA-stimulated phosphorylation of CREB (cAMP response element-binding protein) at Ser133, a process mediated by PKCα.[5]
References
- 1. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
- 4. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gö6976 | Cell Signaling Technology [cellsignal.com]
The Role of Go 6976 in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Go 6976 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes pivotal in a multitude of cellular signaling pathways. This indolocarbazole compound has become an invaluable tool for dissecting the complex roles of PKC in cellular processes ranging from proliferation and apoptosis to differentiation and immune response. This technical guide provides a comprehensive overview of the signaling pathways modulated by Go 6976, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action and Target Selectivity
Go 6976 primarily functions as an ATP-competitive inhibitor of PKC. It exhibits high selectivity for the conventional, calcium-dependent PKC isoforms, namely PKCα and PKCβ1.[1][2] Its inhibitory activity against the novel, calcium-independent PKC isoforms (δ, ε, ζ) is significantly lower.[1][3] This selectivity makes Go 6976 a more precise tool for studying the roles of specific PKC isoforms compared to broader-spectrum inhibitors like staurosporine.[4]
Beyond its primary targets, Go 6976 has been shown to inhibit other kinases, particularly at higher concentrations. These off-target effects are important to consider in experimental design and data interpretation.
Quantitative Inhibitory Activity of Go 6976
The inhibitory potency of Go 6976 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values of Go 6976 against various kinases as reported in the literature.
| Target Kinase | IC50 (nM) | Source |
| PKC (rat brain) | 7.9 | [3][5] |
| PKCα | 2.3 | [1][5] |
| PKCβ1 | 6.2 | [1][5] |
| PKCδ | > 3000 | [3] |
| PKCε | > 3000 | [3] |
| PKCζ | > 3000 | [3] |
Table 1: Inhibitory Activity of Go 6976 against Protein Kinase C Isoforms
| Off-Target Kinase | IC50 (nM) | Source |
| PKD (PKCμ) | 20 | |
| TrkA | 5 | [3] |
| TrkB | 30 | [3] |
| JAK2 | 130 | [3] |
| JAK3 | 370 | [3] |
| FLT3 | - (Potent inhibitor) | [5] |
Table 2: Inhibitory Activity of Go 6976 against Other Kinases
Signaling Pathways Modulated by Go 6976
By inhibiting PKC and other kinases, Go 6976 influences several critical signaling pathways that regulate fundamental cellular processes.
Protein Kinase C (PKC) Signaling Pathway
The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, which, along with DAG, activates conventional PKC isoforms like PKCα and PKCβ1. Activated PKC then phosphorylates a wide array of downstream substrate proteins, leading to various cellular responses. Go 6976 directly inhibits the kinase activity of PKCα and PKCβ1, thereby blocking these downstream signaling events.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Go 6976: A Dual Inhibitor of JAK2 and FLT3 Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Go 6976, an indolocarbazole compound, has emerged as a potent small molecule inhibitor with significant activity against Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Initially recognized for its potent inhibition of protein kinase C (PKC) isoforms, subsequent research has unveiled its efficacy in targeting key signaling pathways implicated in hematological malignancies and other proliferative disorders.[1][4] This technical guide provides a comprehensive overview of Go 6976's inhibitory profile against JAK2 and FLT3, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Go 6976 as a therapeutic agent.
Quantitative Inhibitory Data
The inhibitory activity of Go 6976 against a panel of kinases has been characterized through various in vitro assays. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a comparative analysis of its potency and selectivity.
Table 1: Inhibitory Activity of Go 6976 against JAK2 and FLT3
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| FLT3 | 0.7 | In vitro kinase assay | [5][6][7] |
| JAK2 | 67.2 | In vitro kinase assay | [8] |
| JAK2 | 92.7 | In vitro kinase assay | [6][7] |
| JAK2 | 130 | Not Specified |
Table 2: Inhibitory Activity of Go 6976 against Other Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| PKCα | 2.3 | Cell-free assay | [1][2][4] |
| PKCβ1 | 6.2 | Cell-free assay | [1][2][4] |
| PKC (Rat brain) | 7.9 | Cell-free assay | [1][2] |
| TrkA | 5 | Not Specified | |
| TrkB | 30 | Not Specified | |
| Aurora-B | 77.7 | In vitro kinase assay | [6][7] |
| Aurora-A | 118.2 | In vitro kinase assay | [6][7] |
| JAK3 | 370 | Not Specified |
Signaling Pathways and Mechanism of Action
Go 6976 exerts its effects by directly inhibiting the kinase activity of JAK2 and FLT3, thereby blocking downstream signaling cascades crucial for cell proliferation and survival.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling. Upon ligand binding to cytokine receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Go 6976 inhibits JAK2, leading to a reduction in the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5.[5][6] This inhibition disrupts the signaling cascade that is often constitutively active in myeloproliferative neoplasms.[9]
FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis.[5] Upon activation, FLT3 initiates several downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. Go 6976 potently inhibits FLT3 kinase activity, leading to the suppression of phosphorylation of FLT3 itself and its downstream effectors, including STAT3/5, Erk1/2, and Akt.[5][6] This action results in the downregulation of anti-apoptotic proteins like survivin and Mcl-1, ultimately inducing apoptosis in FLT3-mutated leukemia cells.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of Go 6976.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of Go 6976 against recombinant kinases.
Objective: To quantify the IC50 value of Go 6976 for JAK2 and FLT3.
Materials:
-
Recombinant human JAK2 and FLT3 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (specific for each kinase)
-
ATP (at a concentration close to the Km for each kinase)
-
Go 6976 (dissolved in DMSO)
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate peptide.
-
Add varying concentrations of Go 6976 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Go 6976 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Go 6976 concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol describes the use of a colorimetric MTS assay to assess the effect of Go 6976 on the viability of leukemia cell lines.
Objective: To determine the cytotoxic effects of Go 6976 on FLT3-ITD positive (e.g., MV4-11, MOLM-13) and FLT3-wild type cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Go 6976 (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (containing phenazine ethosulfate)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.[1]
-
Add varying concentrations of Go 6976 (or DMSO as a vehicle control) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Go 6976 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the Go 6976 concentration.
Western Blot Analysis of Protein Phosphorylation
This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins in response to Go 6976 treatment.
Objective: To assess the effect of Go 6976 on the phosphorylation of FLT3, JAK2, STAT3/5, Erk1/2, and Akt in leukemia cells.
Materials:
-
Leukemia cell lines
-
Go 6976
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of FLT3, JAK2, STAT3/5, Erk1/2, and Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat the cells with Go 6976 at the desired concentration for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating Go 6976 and the logical relationship of its dual inhibitory action.
Conclusion
Go 6976 is a potent dual inhibitor of JAK2 and FLT3 kinases, demonstrating significant preclinical activity in models of hematological malignancies. Its ability to target two key oncogenic signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide has summarized the quantitative inhibitory data, detailed the affected signaling pathways, and provided comprehensive experimental protocols to aid researchers in the continued exploration of Go 6976. The presented information underscores the potential of Go 6976 and provides a solid foundation for future studies aimed at elucidating its full therapeutic utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
- 5. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. Go6976, a Potent FLT3 Kinase Inhibitor, Exerts Antiproliferative Activity Against Acute Myeloid Leukemia Via Inhibition Of Survivin and Mcl-1 In The Presence Of Human Serum | CiNii Research [cir.nii.ac.jp]
- 8. ovid.com [ovid.com]
- 9. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Go 6976 in Cancer Research: A Technical Guide
Go 6976, an indolocarbazole derivative, has emerged as a significant small molecule inhibitor in cancer research. Primarily recognized as a potent and selective inhibitor of protein kinase C (PKC) isoforms, particularly PKCα and PKCβ1, its therapeutic potential extends to the modulation of critical cellular processes such as cell cycle progression and invasion. This technical guide provides a comprehensive review of Go 6976, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its anticancer properties.
Mechanism of Action
Go 6976 exerts its primary anticancer effects through the competitive inhibition of ATP binding to the catalytic domain of conventional PKC isoforms. This selective inhibition disrupts downstream signaling cascades that are often dysregulated in cancer, leading to the suppression of cell proliferation, migration, and invasion. Furthermore, Go 6976 has been shown to abrogate the S and G2 cell cycle checkpoints, particularly in cancer cells with defective p53, thereby enhancing the efficacy of DNA-damaging chemotherapeutic agents. This is achieved through the inhibition of the checkpoint kinases Chk1 and Chk2.
Quantitative Data
The inhibitory activity of Go 6976 has been quantified against various targets and cell lines. The following tables summarize the key efficacy data.
| Target | IC50 (nM) | Source |
| PKCα | 2.3 | [1] |
| PKCβ1 | 6.2 | [1] |
| PKC (Rat Brain) | 7.9 | [1] |
Table 1: Inhibitory Concentration (IC50) of Go 6976 against Protein Kinase C Isoforms. This table illustrates the high potency and selectivity of Go 6976 for conventional PKC isoforms.
| Cell Line | Cancer Type | Parameter | Value (µM) | Source |
| Primary AML | Acute Myeloid Leukemia | IC50 | ~1 | [1] |
| Vero | Monkey Kidney | CC50 | 6 | |
| U-373MG | Glioblastoma | IC50 | ~2 | [2] |
| SVG | Transformed Glial | IC50 | ~2 | [2] |
Table 2: Cytotoxicity of Go 6976 in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of Go 6976 in different cancer and normal cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in Go 6976 research.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Go 6976 on cell cycle distribution.
-
Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of Go 6976 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Matrigel Invasion Assay
This assay assesses the effect of Go 6976 on the invasive potential of cancer cells.
-
Preparation of Matrigel-coated Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free cell culture medium. Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with the diluted Matrigel solution and allow it to solidify by incubating at 37°C for at least 30 minutes.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed the cells onto the Matrigel-coated insert. The lower chamber of the Transwell is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Treatment and Incubation: Add Go 6976 at the desired concentrations to both the upper and lower chambers. Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification of Invasion: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with a fixative such as methanol or paraformaldehyde. Stain the fixed cells with a staining solution like crystal violet.
-
Analysis: The number of invaded cells is quantified by counting the stained cells in several random microscopic fields. The results are typically expressed as the percentage of invasion relative to a control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to Go 6976 research.
References
Go 6976: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Go 6976 is a potent, cell-permeable indolocarbazole inhibitor of Protein Kinase C (PKC). Its selectivity for specific PKC isoforms has made it a valuable tool in neuroscience research for dissecting signaling pathways involved in synaptic plasticity, neuronal survival, and neuroinflammation. This technical guide provides an in-depth overview of the applications of Go 6976, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action and Target Profile
Go 6976 primarily functions as an ATP-competitive inhibitor of conventional, calcium-dependent PKC isoforms, demonstrating high potency for PKCα and PKCβ1.[1][2] It exhibits significantly lower affinity for novel and atypical PKC isoforms.[2][3] Beyond its effects on PKC, Go 6976 has been shown to inhibit other kinases, including Tropomyosin receptor kinase A (TrkA), Tropomyosin receptor kinase B (TrkB), and Janus kinase 2 (JAK2), which should be considered when interpreting experimental results.[3][4]
Quantitative Data: Inhibitory Profile of Go 6976
The following table summarizes the inhibitory concentrations (IC50) of Go 6976 against a panel of protein kinases, providing a reference for its selectivity and potential off-target effects.
| Target Kinase | IC50 (nM) | Reference(s) |
| Protein Kinase C (PKC) | ||
| PKC (total, rat brain) | 7.9 | [1][3] |
| PKCα | 2.3 | [1][3] |
| PKCβ1 | 6.2 | [1][3] |
| PKCδ | > 3000 | [1][3] |
| PKCε | > 3000 | [1][3] |
| PKCζ | > 3000 | [1][3] |
| Other Kinases | ||
| TrkA | 5 | [3] |
| TrkB | 30 | [3] |
| JAK2 | 130 | [3] |
| JAK3 | 370 | [3] |
Applications in Neuroscience Research
Go 6976 has been instrumental in elucidating the role of PKC in various neuronal processes.
Synaptic Plasticity: Long-Term Potentiation (LTP)
PKC is a key enzyme in the signaling cascades that underlie long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6] Go 6976 has been used to demonstrate the requirement of conventional PKC isoforms in the induction and maintenance of LTP in the hippocampus.[6][7] Studies have shown that application of Go 6976 can block the induction of LTP in both the Schaffer collateral-CA1 (SC-CA1) and mossy fiber-CA3 (MF-CA3) pathways of the hippocampus.[7]
Neuronal Survival and Apoptosis
The role of PKC in neuronal survival is complex and isoform-dependent. Go 6976 has been utilized to investigate these pathways. For instance, inhibition of PKC by Go 6976 has been shown to prevent apoptosis in Purkinje cells.[8] Conversely, in other contexts, PKC activation can be neuroprotective, and its inhibition can lead to apoptosis.[9] This highlights the importance of understanding the specific cellular context and PKC isoforms involved.
Neuroinflammation
Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. Go 6976 has been shown to suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1] Interestingly, this effect appears to be mediated through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, rather than direct PKC inhibition, showcasing a novel neuroprotective role for Go 6976.[1][10]
Experimental Protocols
The following are representative protocols for the application of Go 6976 in key neuroscience experiments.
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes the electrophysiological recording of LTP in the CA1 region of acute mouse hippocampal slices and the use of Go 6976 to inhibit its induction.
Materials:
-
Go 6976 (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate an adult mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Isolate the hippocampi and prepare 350-400 µm thick transverse slices using a vibratome or tissue chopper.[11][12]
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[11]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[11][12]
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
Go 6976 Application:
-
Prepare the desired final concentration of Go 6976 (e.g., 1 µM) in aCSF from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Perfuse the slice with the Go 6976-containing aCSF for 20-30 minutes prior to LTP induction.
-
-
LTP Induction and Recording:
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.
-
Compare the degree of potentiation in control slices (vehicle-treated) versus Go 6976-treated slices.
-
Protocol 2: Neuronal Apoptosis Assay in Primary Cortical Neurons
This protocol details a method to assess the effect of Go 6976 on apoptosis in cultured primary neurons using Annexin V and Propidium Iodide (PI) staining followed by fluorescence microscopy or flow cytometry.
Materials:
-
Go 6976 (stock solution in DMSO)
-
Primary cortical neuron culture
-
Apoptosis-inducing agent (e.g., staurosporine as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate primary cortical neurons on poly-L-lysine coated coverslips or in multi-well plates.
-
Culture neurons for a desired period to allow for maturation.
-
Treat the neurons with Go 6976 at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours). Include vehicle control and positive control (e.g., staurosporine) groups.[13][14]
-
-
Annexin V and PI Staining:
-
After treatment, wash the cells gently with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[13]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips on slides and visualize the cells under a fluorescence microscope. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[13]
-
Protocol 3: Microglial Activation and TNF-α Release Assay
This protocol describes how to assess the inhibitory effect of Go 6976 on lipopolysaccharide (LPS)-induced microglial activation by measuring TNF-α release using an ELISA.
Materials:
-
Go 6976 (stock solution in DMSO)
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Plate microglia in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Go 6976 (e.g., 0.1 - 10 µM) for 1-2 hours. Include a vehicle control.[1]
-
-
Microglial Activation:
-
Sample Collection and TNF-α ELISA:
-
After the incubation period, collect the cell culture supernatant.
-
Perform a TNF-α ELISA on the supernatants according to the manufacturer's instructions to quantify the amount of secreted TNF-α.[15]
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Compare the levels of TNF-α release in LPS-stimulated cells with and without Go 6976 pre-treatment to determine the inhibitory effect.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving Go 6976.
Signaling Pathway 1: PKC in Long-Term Potentiation (LTP)
Caption: PKC signaling cascade in hippocampal LTP and its inhibition by Go 6976.
Signaling Pathway 2: Go 6976 Inhibition of BDNF-TrkB Signaling
Caption: Go 6976 off-target inhibition of the BDNF-TrkB signaling pathway.
Signaling Pathway 3: Go 6976 and Microglial p38 MAPK Pathway
Caption: Inhibition of the p38 MAPK pathway in microglia by Go 6976.
Experimental Workflow: General Workflow for In Vitro Go 6976 Studies
Caption: A generalized workflow for conducting in vitro experiments with Go 6976.
References
- 1. Gö6976 inhibits LPS-induced microglial TNFalpha release by suppressing p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The p75 Neurotrophin Receptor Facilitates TrkB Signaling and Function in Rat Hippocampal Neurons [frontiersin.org]
- 3. Protein kinase C involvement in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Signaling through Protein Kinase C Oxidation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Apoptosis Signal-Regulating Kinase in Regulation of the c-Jun N-Terminal Kinase Pathway and Apoptosis in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Activation of protein kinase C delays apoptosis of nerve growth factor-deprived rat sympathetic neurons through a Ca(2+)-influx dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gö6976 protects mesencephalic neurons from lipopolysaccharide-elicited death by inhibiting p38 MAP kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Identification of prothymosin-α1, the necrosis–apoptosis switch molecule in cortical neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microglia-secreted TNF-α affects differentiation efficiency and viability of pluripotent stem cell-derived human dopaminergic precursors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation and Use of Go 6976 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Go 6976 is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] It exhibits high selectivity for calcium-dependent PKC isoforms, particularly PKCα and PKCβ1, with IC50 values in the low nanomolar range.[2][3][4][5][6] Go 6976 shows significantly less activity against Ca2+-independent PKC isoforms such as δ, ε, and ζ.[5][6] In addition to its effects on PKC, Go 6976 has been reported to inhibit other kinases including JAK2, Flt3, TrkA, and TrkB.[3][4][5] These properties make Go 6976 a valuable tool for studying signaling pathways regulated by these kinases and for potential therapeutic development.
Physicochemical and Biological Data
The following table summarizes the key quantitative data for Go 6976.
| Property | Value | References |
| Molecular Weight | 377.42 g/mol (or 378.4 g/mol ) | [3][4][6] |
| Molecular Formula | C₂₄H₁₈N₄O | [4][6] |
| CAS Number | 136194-77-9 | [4][6] |
| Purity | >99% | [4][6] |
| Appearance | Solid, off-white powder | [1] |
| Solubility | Soluble in DMSO (e.g., >10 mM); very poorly soluble in ethanol and water. | [1][4][7][8] |
| IC₅₀ Values | PKCα: 2.3 nMPKCβ1: 6.2 nMPKC (rat brain): 7.9 nMPKD1 (PKCμ): 20 nMTrkA: 5 nMTrkB: 30 nMJAK2: 130 nM | [2][3][4][5] |
Mechanism of Action: Signaling Pathway Inhibition
Go 6976 primarily targets the conventional PKC (cPKC) signaling pathway. Upon activation by diacylglycerol (DAG) and intracellular calcium (Ca²⁺), cPKCs phosphorylate a wide range of substrate proteins, leading to various cellular responses. Go 6976 competitively binds to the ATP-binding site of these kinases, preventing phosphorylation and downstream signaling.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Go 6976 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Go 6976 in DMSO.
Materials:
-
Go 6976 powder (e.g., 1 mg)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath or 37°C water bath
Procedure:
-
Pre-warm DMSO: If the Go 6976 powder is difficult to dissolve, warm the required volume of DMSO to 37°C.[7]
-
Calculate Required Volume: Use the molecular weight of Go 6976 (377.42 g/mol ) to calculate the volume of DMSO needed.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of Go 6976 to make a 10 mM (0.01 M) stock:
-
Volume (L) = 0.001 g / (377.42 g/mol * 0.01 mol/L) = 0.000265 L
-
Volume (µL) = 265 µL
-
-
-
Reconstitution:
-
Carefully add 265 µL of DMSO to the vial containing 1 mg of Go 6976 powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, brief sonication or incubation in a 37°C water bath can be helpful.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots as recommended in the storage table below. Protect from light.[4]
-
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for using a Go 6976 stock solution in a cell-based experiment.
References
- 1. G 6976 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 6. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 7. glpbio.com [glpbio.com]
- 8. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
Recommended working concentration of Go 6976 in cell culture.
For Researchers, Scientists, and Drug Development Professionals
Go 6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isozymes. It exhibits high selectivity for Ca²⁺-dependent conventional PKCs, particularly PKCα and PKCβ1, making it a valuable tool for investigating the roles of these kinases in various cellular processes. This document provides detailed application notes and protocols for the use of Go 6976 in cell culture experiments.
Mechanism of Action
Go 6976 is an indolocarbazole derivative that acts as an ATP-competitive inhibitor of protein kinases.[1] It shows strong inhibitory activity against conventional PKC isoforms (cPKCs) while displaying significantly lower potency towards novel and atypical PKCs. Specifically, it targets the calcium-dependent PKCα and PKCβ1. In addition to its effects on PKC, Go 6976 has also been reported to inhibit other kinases such as Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (FLT3), and TrkA/B at higher concentrations.
The inhibition of PKCα and PKCβ1 by Go 6976 can modulate a variety of downstream signaling pathways, influencing cellular processes like proliferation, differentiation, apoptosis, and cell cycle regulation.[2][3]
Quantitative Data Summary
The following tables summarize the inhibitory activity and recommended working concentrations of Go 6976.
Table 1: Inhibitory Activity (IC₅₀) of Go 6976 against Various Kinases
| Kinase | IC₅₀ (nM) | Source |
| PKCα | 2.3 | |
| PKCβ1 | 6.2 | |
| PKC (rat brain) | 7.9 | |
| JAK2 | 2.5 | |
| FLT3 | 0.7-2.5 | |
| TrkA | 5 | |
| TrkB | 30 | |
| PKCδ | > 3000 | |
| PKCε | > 3000 | |
| PKCζ | > 3000 |
Table 2: Recommended Working Concentrations of Go 6976 in Cell Culture
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome | Source |
| MDA-MB-231 | Cell Cycle Arrest Abrogation | 100 nM | 6-24 hours | Abrogation of S and G2 arrest | [4] |
| Primary AML cells | Cell Viability (MTS) | 1 µM | 48 hours | Reduced cell survival | [1] |
| Urinary Bladder Carcinoma (5637 and T24) | Cell Junction Formation | Not specified | Not specified | Induced formation of desmosomes and adherens junctions | [5] |
| Human Mesangial Cells | Western Blot | 300 nM | 7 days | Inhibited high glucose-induced decrease in TRPC6 expression | [6] |
| U1 and ACH-2 (HIV-1 latently infected) | HIV-1 Induction Inhibition | 300 nM | Long-term | Inhibition of HIV-1 induction | [6] |
Experimental Protocols
Preparation of Go 6976 Stock Solution
Materials:
-
Go 6976 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Go 6976 is typically supplied as a lyophilized powder. To prepare a stock solution, for example, a 10 mM stock, dissolve 1 mg of Go 6976 (MW: 378.43 g/mol ) in 264.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. For long-term storage, -80°C is recommended.[4]
Cell Treatment with Go 6976
Protocol:
-
Culture cells to the desired confluency in appropriate cell culture vessels.
-
On the day of the experiment, prepare the final working concentration of Go 6976 by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of Go 6976.
-
A vehicle control (e.g., DMSO at the same final concentration as in the Go 6976-treated samples) should always be included.
-
Incubate the cells for the desired period (e.g., 1 to 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Viability Assay (MTS-based)
This protocol is adapted from standard MTS assay procedures.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Go 6976 stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Prepare serial dilutions of Go 6976 in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Go 6976 dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol provides a general guideline for analyzing the effect of Go 6976 on the phosphorylation of PKC substrates.
Materials:
-
Cells treated with Go 6976 and controls
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-phospho-PKC substrate motif antibody)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with Go 6976, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
To ensure equal protein loading, the blot can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total protein of interest.
In Vitro PKC Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to assess the inhibitory effect of Go 6976.
Materials:
-
Recombinant active PKCα or PKCβ1
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Go 6976
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminometer
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, PKC enzyme, and the substrate.
-
Add varying concentrations of Go 6976 or vehicle control to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
If using the radioactive method, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
If using a non-radioactive method like ADP-Glo™, follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.
-
Plot the kinase activity against the concentration of Go 6976 to determine the IC₅₀ value.
Visualizations
Caption: Go 6976 inhibits the PKC signaling pathway.
Caption: Experimental workflow for using Go 6976.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
Go 6976 Protocol for In Vitro Kinase Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go 6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms.[1][2][3] It belongs to the indolocarbazole class of compounds and exhibits a high affinity for the ATP-binding site of conventional PKC isoforms, particularly PKCα and PKCβ1.[4] This selectivity for Ca²⁺-dependent PKCs over Ca²⁺-independent isoforms makes Go 6976 a valuable tool for dissecting the roles of specific PKC signaling pathways in various cellular processes.[1][3] These application notes provide a comprehensive overview of Go 6976, its mechanism of action, and detailed protocols for its use in in vitro kinase assays.
Mechanism of Action
Go 6976 functions as an ATP-competitive inhibitor.[4] It binds to the catalytic domain of target kinases, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Go 6976 shows marked selectivity for conventional PKC isoforms (PKCα and PKCβ1).[1][3] It is less effective against novel and atypical PKC isoforms.[1][3] In addition to its effects on PKC, Go 6976 has been reported to inhibit other kinases at higher concentrations, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinase A (TrkA) and B (TrkB).[1][2][3]
Technical Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₁₈N₄O |
| Molecular Weight | 378.43 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO (up to 25 mg/mL)[4] |
| Storage | Store lyophilized powder or in solution at -20°C, protected from light.[4] |
Kinase Inhibitory Profile
The inhibitory activity of Go 6976 against a panel of kinases is summarized below. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC₅₀ (nM) |
| PKCα | 2.3[1][2][4] |
| PKCβ1 | 6.2[1][2][4] |
| PKC (rat brain) | 7.9[1][2] |
| PKD | 20[4] |
| TrkA | 5[1] |
| TrkB | 30[1] |
| JAK2 | 130[1] |
| JAK3 | 370[1] |
| PKCδ | > 3000[1] |
| PKCε | > 3000[1] |
| PKCζ | > 3000[1] |
Signaling Pathway
The following diagram illustrates a simplified PKC signaling pathway, highlighting the point of inhibition by Go 6976.
Experimental Protocols
In Vitro PKC Kinase Assay Using [γ-³²P]-ATP
This protocol is adapted from a standard method for measuring PKC activity.[2]
1. Materials and Reagents
-
Go 6976 (prepare a stock solution in DMSO, e.g., 10 mM)
-
Purified, active PKCα or PKCβ1 enzyme
-
Histone H1 (as a substrate)
-
Assay Buffer (50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂)
-
Dithiothreitol (DTT)
-
Phosphatidylserine (PS)
-
Diolein
-
[γ-³²P]-ATP (specific activity ~3000 Ci/mmol)
-
8.5% Phosphoric acid (H₃PO₄)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation cocktail
-
Scintillation counter
2. Preparation of Reagents
-
Complete Assay Buffer: Prepare the assay buffer and, just before use, add DTT to a final concentration of 1 mM.
-
Lipid Vesicles: Prepare a mixture of phosphatidylserine (1 µg) and diolein (0.2 µg) per reaction. Dry down under nitrogen and resuspend in the complete assay buffer by sonication.
-
Enzyme Dilution: Dilute the PKC enzyme in complete assay buffer to a working concentration (e.g., 5-10 units/reaction).
-
Substrate Solution: Prepare a solution of Histone H1 in complete assay buffer (e.g., 40 µ g/reaction ).
-
ATP Solution: Prepare a solution of [γ-³²P]-ATP in complete assay buffer to a final concentration of 10 µM (1 µCi/mL).
-
Go 6976 Dilutions: Prepare serial dilutions of Go 6976 in the complete assay buffer to achieve the desired final concentrations in the assay.
3. Assay Procedure
-
Set up the kinase reactions in microcentrifuge tubes on ice. To each tube, add the following in order:
-
Complete Assay Buffer
-
Lipid Vesicles
-
Histone H1 solution
-
Go 6976 dilution or vehicle (DMSO) for control
-
Diluted PKC enzyme
-
-
Pre-incubate the reaction mixtures for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the [γ-³²P]-ATP solution. The final reaction volume should be 200 µL.
-
Incubate the reactions for 5 minutes at 30°C.
-
Stop the reaction by adding 2 mL of 8.5% H₃PO₄.
-
Filter the reaction mixture through a 0.45 µm nitrocellulose filter.
-
Wash the filter three times with 2 mL of 8.5% H₃PO₄.
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis
-
Subtract the background counts (no enzyme control) from all other readings.
-
Calculate the percentage of kinase activity for each Go 6976 concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the Go 6976 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow Diagram
Conclusion
Go 6976 is a valuable pharmacological tool for studying the roles of conventional PKC isoforms in cellular signaling. Its selectivity and potency make it suitable for a wide range of in vitro applications. The provided protocols and data serve as a guide for researchers to effectively utilize Go 6976 in their kinase assay studies. It is recommended that users optimize assay conditions for their specific experimental setup.
References
Application Notes and Protocols for Utilizing Go 6976 in Cell Cycle Checkpoint Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go 6976 is a potent, cell-permeable indolocarbazole that was initially characterized as a selective inhibitor of protein kinase C (PKC) isoforms. However, subsequent research has revealed its significant activity as an inhibitor of other crucial kinases, most notably Checkpoint Kinase 1 (Chk1). This dual activity makes Go 6976 a valuable tool for investigating cell cycle checkpoints, particularly the G2/M checkpoint. By abrogating DNA damage-induced cell cycle arrest, Go 6976 can sensitize cancer cells to chemo- and radiotherapy, highlighting its potential in translational research.
These application notes provide a comprehensive guide for utilizing Go 6976 to study cell cycle checkpoints. Included are detailed protocols for cell synchronization, checkpoint abrogation, and analysis of downstream signaling events, as well as quantitative data on its inhibitory activity and effects on cell cycle distribution.
Mechanism of Action
Go 6976 was first identified as a potent inhibitor of Ca2+-dependent PKC isoforms, such as PKCα and PKCβ1.[1][2] However, its ability to abrogate the S and G2 cell cycle checkpoints occurs at concentrations substantially lower than those required to inhibit PKC, suggesting a different primary mechanism of action in this context.[3][4] Studies have demonstrated that Go 6976 directly inhibits Chk1, a key kinase in the DNA damage response pathway.[5][6] Inhibition of Chk1 by Go 6976 prevents the phosphorylation and inactivation of the phosphatase Cdc25C. Active Cdc25C then dephosphorylates and activates the Cyclin B1/Cdk1 (Cdc2) complex, which is the master regulator of entry into mitosis. This sequence of events allows cells with damaged DNA to bypass the G2/M checkpoint and prematurely enter mitosis, often leading to mitotic catastrophe and apoptosis.
Data Presentation
Inhibitory Activity of Go 6976
The following table summarizes the in vitro inhibitory activity of Go 6976 against a panel of protein kinases. This data is crucial for designing experiments and interpreting results, as it highlights the compound's selectivity profile.
| Kinase Target | IC50 (nM) | Reference |
| PKCα | 2.3 | [1][2] |
| PKCβ1 | 6.2 | [1][2] |
| PKC (rat brain) | 7.9 | [1] |
| Chk1 | ~20-100 | [5] |
| TrkA | 5 | [1] |
| TrkB | 30 | [1] |
| JAK2 | 130 | [1] |
| JAK3 | 370 | [1] |
| PKCδ | > 3000 | [1] |
| PKCε | > 3000 | [1] |
| PKCζ | > 3000 | [1] |
Effects of Go 6976 on Cell Cycle Distribution
The following table provides examples of the effects of Go 6976 on the cell cycle distribution of different cell lines, as determined by flow cytometry.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| SVG (glial cells) | DMSO (control) at 8h | 18 | 58 | 24 | [7] |
| SVG (glial cells) | 2 µM Go 6976 at 8h | 44 | 30 | 26 | [7] |
| U-373MG (glioma) | DMSO (control) at 8h | 45 | 40 | 15 | [7] |
| U-373MG (glioma) | 2 µM Go 6976 at 8h | 40 | 45 | 15 | [7] |
| SCLC (chemosensitive) | Cisplatin | - | - | Increased | [1] |
| SCLC (chemosensitive) | Cisplatin + Go 6976 | - | - | Decreased | [1] |
Signaling Pathways and Experimental Workflows
Go 6976-Mediated Abrogation of the G2/M Checkpoint
Caption: Go 6976 abrogates the G2/M checkpoint by inhibiting Chk1.
Experimental Workflow for Studying G2/M Checkpoint Abrogation
Caption: Workflow for G2/M checkpoint abrogation studies using Go 6976.
Experimental Protocols
Protocol 1: Induction of G2/M Arrest and Checkpoint Abrogation
This protocol describes how to induce a G2/M cell cycle arrest using a DNA-damaging agent and subsequently abrogate this checkpoint with Go 6976.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, or a relevant cancer cell line)
-
Complete cell culture medium
-
Doxorubicin (or other DNA-damaging agent like Etoposide)
-
Go 6976 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates or 10 cm dishes
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 50-60% confluency at the time of drug treatment.
-
Induction of G2/M Arrest:
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a DNA-damaging agent to induce G2/M arrest. For example, treat with 0.2-0.5 µM Doxorubicin for 16-24 hours. The optimal concentration and duration should be determined empirically for each cell line.
-
-
Checkpoint Abrogation with Go 6976:
-
After inducing G2/M arrest, add Go 6976 directly to the culture medium at a final concentration of 100 nM to 1 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to monitor the abrogation of the G2/M checkpoint.
-
-
Cell Harvesting:
-
At each time point, harvest the cells for downstream analysis (flow cytometry, Western blotting, or microscopy).
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Fixation:
-
Wash the harvested cell pellet with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in the residual PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Protocol 3: Western Blot Analysis of Checkpoint Proteins
This protocol outlines the detection of key cell cycle checkpoint proteins by Western blotting.
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Recommended Primary Antibodies for Western Blotting:
| Antibody | Suggested Dilution | Supplier (Example) |
| Phospho-Chk1 (Ser345) | 1:1000 | Cell Signaling Technology |
| Chk1 | 1:1000 | Cell Signaling Technology |
| Cdc25C | 1:1000 | Santa Cruz Biotechnology |
| Phospho-Cdc2 (Tyr15) | 1:1000 | Cell Signaling Technology |
| Cdc2 (Cdk1) | 1:1000 | Cell Signaling Technology |
| Cyclin B1 | 1:1000 - 1:4000 | [8] |
| β-Actin (Loading Control) | 1:5000 | Sigma-Aldrich |
Note: Optimal antibody dilutions should be determined empirically.
Conclusion
Go 6976 is a versatile and powerful tool for the study of cell cycle checkpoints, particularly for investigating the mechanisms of G2/M checkpoint abrogation. Its ability to inhibit Chk1 provides a direct method for dissecting the DNA damage response pathway. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate regulation of the cell cycle and exploring novel strategies for cancer therapy. As with any chemical probe, careful consideration of its multi-target nature is essential for the accurate interpretation of experimental results.
References
- 1. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG-transformed glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest in human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG‐transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclin B1 antibody (67686-1-Ig) | Proteintech [ptglab.com]
Go 6976: A Potent Tool for Interrogating Protein Kinase C Signaling
Application Notes and Protocols for Researchers
Go 6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms.[1][2] As a synthetic indolocarbazole, it serves as a valuable tool for researchers and drug development professionals investigating the multifaceted roles of PKC in cellular signaling pathways.[3][4] This document provides detailed application notes and experimental protocols for utilizing Go 6976 to dissect PKC-dependent cellular processes.
Application Notes
Mechanism of Action
Go 6976 functions as an ATP-competitive inhibitor, targeting the catalytic domain of specific PKC isoforms.[3][5] It exhibits high selectivity for the calcium-dependent conventional PKC (cPKC) isoforms, particularly PKCα and PKCβ1.[2][3][6] Notably, it shows significantly less or no inhibitory activity towards calcium-independent novel (nPKC) and atypical (aPKC) isoforms such as PKCδ, ε, and ζ at typical working concentrations.[2][3] This selectivity allows for the specific interrogation of cPKC-mediated signaling events.
Kinase Selectivity Profile
While highly potent against cPKCs, it is crucial for researchers to be aware of Go 6976's off-target effects, especially at higher concentrations. It has been shown to inhibit other kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), TrkA, and TrkB.[6][7]
Table 1: Inhibitory Potency (IC50) of Go 6976 Against Various Kinases
| Kinase Target | IC50 Value | Reference(s) |
| PKC (rat brain) | 7.9 nM | [6] |
| PKCα | 2.3 nM | [2][5][6] |
| PKCβ1 | 6.2 nM | [2][5][6] |
| PKCδ | > 3 µM | [8] |
| PKCε | > 3 µM | [8] |
| PKCζ | > 3 µM | [8] |
| PKD/PKCμ | 20 nM | [5] |
| JAK2 | 130 nM | [8] |
| Flt3 | Potent inhibitor | [6] |
| TrkA | 5 nM | [8] |
| TrkB | 30 nM | [8] |
Applications in Cellular Research
Go 6976 has been instrumental in elucidating the roles of cPKCs in a variety of cellular processes:
-
Cell Cycle Regulation: Go 6976 can abrogate DNA damage-induced S and G2/M checkpoints, often in a p53-dependent manner.[1][9][10] It has been shown to induce mitosis in both synchronized and non-synchronized cancer cells.[11] In glioma cells, it can block G1/S entry and delay S-phase progression.[12][13]
-
Apoptosis: The effect of Go 6976 on apoptosis is cell-type dependent. In some cancer cell lines, it can induce apoptosis on its own and enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin and paclitaxel.[11] However, in other contexts, it has been shown not to induce apoptosis.[12][13]
-
Cell Migration and Invasion: By inhibiting PKCα and β isoenzymes, Go 6976 has been demonstrated to promote the formation of cell-cell junctions and inhibit the migration and invasion of cancer cells.[14]
-
Signal Transduction: Go 6976 is widely used to block PKC-mediated signaling cascades, such as the activation of downstream effectors like MAPK/ERK.[2] It has also been used to study the role of PKC in HIV-1 induction and neuronal signaling.[15][16]
Table 2: Cellular Effects of Go 6976 in Various Research Models
| Cell Line/Model | Concentration | Observed Effect | Reference(s) |
| MDA-MB-231 (Breast Cancer) | 100 nM | Abrogation of S and G2 arrest | [1] |
| U1 and ACH-2 (HIV-1 Latency Models) | 300 nM | Inhibition of HIV-1 induction | [15] |
| 5637 and T24 (Bladder Carcinoma) | 100 nM - 1 µM | Inhibition of cell invasion | [14][17] |
| SVG, U-138MG, U-373MG (Glioma) | 2 µM | Block of G1/S entry or S-phase delay | [12][13] |
| Primary Acute Myeloid Leukemia Cells | Not specified | Inhibition of proliferation and survival | [7] |
| Cerebellar Granule Neurons | 1 µM | Elimination of RhoGDI binding to p75NTR | [16] |
Signaling Pathways and Experimental Workflows
Caption: Go 6976 inhibits conventional PKC signaling.
Experimental Protocols
Reconstitution and Storage of Go 6976
-
Reconstitution: Go 6976 is typically supplied as a lyophilized powder.[5] To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM.[5][18] For example, to make a 1 mM stock from 500 µg of Go 6976 (MW: 377.42 g/mol ), dissolve it in 1.32 ml of DMSO.[5]
-
Storage: Store the lyophilized powder at -20°C, protected from light.[5] The stock solution in DMSO should also be stored at -20°C.[5] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can reduce its potency.[5] Once in solution, use within 3 months.[5]
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory effect of Go 6976 on PKC activity.
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Purified active PKC enzyme (e.g., PKCα or PKCβ1)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)[6][19]
-
Go 6976 stock solution
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, and appropriate concentrations of CaCl₂, EGTA, phosphatidylserine, and diacylglycerol)[6]
-
[γ-³²P]ATP
-
Phosphoric acid (e.g., 8.5%) or other stop solution[6]
-
Filter paper (e.g., P81 phosphocellulose or nitrocellulose)[6]
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare the kinase reaction mixture containing the reaction buffer, purified PKC enzyme, and substrate in a microcentrifuge tube.
-
Add varying concentrations of Go 6976 or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.[6]
-
Terminate the reaction by adding a stop solution, such as phosphoric acid.[6]
-
Spot a portion of the reaction mixture onto a piece of filter paper.
-
Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Go 6976 concentration relative to the vehicle control to determine the IC50 value.
Western Blotting to Assess PKC Signaling in Cells
This protocol allows for the analysis of the phosphorylation state of PKC substrates in cells treated with Go 6976.
Caption: Workflow for Western Blotting analysis.
Materials:
-
Cell culture reagents[20]
-
Go 6976 stock solution
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)[21]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer[22]
-
Transfer buffer and nitrocellulose or PVDF membranes[22]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[22]
-
Primary antibody specific for the phosphorylated form of a known PKC substrate[23]
-
HRP-conjugated secondary antibody[22]
-
Chemiluminescent substrate[22]
-
Imaging system
Protocol:
-
Cell Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary antibody overnight at 4°C.[24]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the effect of Go 6976 on substrate phosphorylation.
-
By employing these detailed notes and protocols, researchers can effectively utilize Go 6976 as a selective inhibitor to investigate the critical roles of conventional PKC isoforms in a wide array of biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 3. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PKC inhibitor Go6976 induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG‐transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. researchgate.net [researchgate.net]
- 18. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
- 19. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
Application of Go 6976 in bladder cancer cell invasion assays.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Go 6976 is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) with high selectivity for PKCα and PKCβI isoforms. In the context of bladder cancer, Go 6976 has demonstrated significant anti-invasive properties. This document provides detailed application notes and protocols for utilizing Go 6976 in bladder cancer cell invasion assays, intended for researchers, scientists, and professionals in drug development.
Bladder cancer is a prevalent malignancy with a high rate of recurrence and progression to muscle-invasive disease, which is associated with a poor prognosis. The invasion of cancer cells into the surrounding tissue is a critical step in metastasis. The PKC signaling pathway, particularly the α and β isoforms, has been implicated in the regulation of cell migration and invasion in various cancers, including bladder cancer.[1][2]
Go 6976 exerts its inhibitory effect on bladder cancer cell invasion by promoting the formation of cell-cell junctions, specifically desmosomes and adherens junctions.[3] This strengthening of intercellular adhesion is thought to reduce the migratory capacity of cancer cells. Additionally, Go 6976 induces alterations in cell-matrix contacts, further impeding the invasive process.[3] Studies have shown that treatment of high-grade bladder cancer cell lines, such as 5637 and T24, with Go 6976 leads to a dose-dependent inhibition of invasion through an artificial basement membrane.[3][4]
The following sections provide quantitative data on the efficacy of Go 6976, detailed experimental protocols for conducting bladder cancer cell invasion assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory effect of Go 6976 on the invasion of human bladder cancer cell lines is summarized in the table below. The data is presented as the relative invasion percentage compared to untreated control cells.
| Cell Line | Go 6976 Concentration | Incubation Time | Relative Invasion (%) | Reference |
| 5637 | 100 nM | 48 h | ~50% | [4] |
| 5637 | 1 µM | 48 h | ~20% | [4] |
| T24 | 100 nM | 48 h | ~60% | [4] |
| T24 | 1 µM | 48 h | ~30% | [4] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human bladder cancer cell lines 5637 (Grade II) and T24 (Grade III) are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Matrigel Invasion Assay
This protocol is based on the widely used Boyden chamber assay.
Materials:
-
24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel® Basement Membrane Matrix
-
Go 6976 (stock solution in DMSO)
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (as a chemoattractant)
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.
-
Incubate the inserts at 37°C for 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture bladder cancer cells to ~80% confluency.
-
Serum-starve the cells for 24 hours in serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of Go 6976 (e.g., 100 nM or 1 µM) or vehicle control (DMSO).
-
Seed 5 x 10⁴ cells in 200 µL of the cell suspension into the upper chamber of the coated Transwell® inserts.
-
-
Invasion:
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate to act as a chemoattractant.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of invaded cells in at least five random microscopic fields (e.g., at 200x magnification).
-
Calculate the average number of invaded cells per field.
-
The relative invasion is determined by normalizing the number of invaded cells in the Go 6976-treated groups to the vehicle control group.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Go 6976 inhibits PKCα/βI, impacting bladder cancer cell invasion.
Experimental Workflow Diagram
Caption: Workflow for Matrigel invasion assay with Go 6976 treatment.
References
- 1. Specific sequences of fibronectin activate the protein kinase C signal transduction pathway in invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Go 6976 Treatment for Primary Acute Myeloid Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the effects of Go 6976 on primary Acute Myeloid Leukemia (AML) cells, including its mechanism of action and relevant quantitative data. Detailed protocols for key experimental assays are also provided to facilitate the replication and further investigation of these findings.
Introduction
Go 6976 is an indolocarbazole that was initially identified as an inhibitor of protein kinase C (PKC).[1][2] Subsequent research has revealed its potent inhibitory activity against other critical kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML), namely FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[3] This multi-targeted profile makes Go 6976 a compound of significant interest for AML therapy, particularly in patient subsets with specific genetic alterations.
Mutations in the FLT3 gene are present in approximately one-third of AML patients and are associated with a poor prognosis.[4] Go 6976 has demonstrated potent, direct inhibition of both wild-type and mutated FLT3, including the internal tandem duplication (ITD) and D835Y mutations.[3][4] Furthermore, aberrant activation of the JAK/STAT signaling pathway is a common feature in various hematological malignancies, and Go 6976 has been shown to be a direct and potent inhibitor of JAK2.[3]
The cytotoxic effects of Go 6976 in AML cells are mediated through the inhibition of key survival pathways and the induction of apoptosis. By targeting FLT3 and JAK2, Go 6976 effectively reduces the phosphorylation and activation of downstream signaling molecules such as STAT3/5, Akt, and Erk1/2.[3][4] This disruption of pro-survival signaling culminates in the downregulation of anti-apoptotic proteins like survivin and Mcl-1, ultimately leading to programmed cell death.[4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Go 6976 in primary AML cells and against key molecular targets.
Table 1: Inhibitory Activity of Go 6976 against Recombinant FLT3 Kinase
| Target | IC50 | Reference |
| Recombinant FLT3 | 0.7 nM | [4] |
Table 2: Effect of Go 6976 on the Survival of Primary AML Cells
| AML Subtype | Treatment | % Survival (of control) | Reference |
| FLT3-ITD positive | Go 6976 | 55 ± 5% | [3] |
| FLT3-wild-type | Go 6976 | 69 ± 5% | [3] |
Table 3: Impact of Go 6976 on Downstream Signaling in Primary AML Cells
| Signaling Molecule | FLT3-ITD positive AML cases | FLT3-wild-type AML cases | Reference |
| Reduced STAT activity | All cases studied | All cases studied | [3] |
| Reduced Akt phosphorylation | 4 out of 5 | 7 out of 13 | [3] |
| Reduced MAPK phosphorylation | 4 out of 5 | 7 out of 13 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Go 6976 inhibits FLT3, JAK2, and PKC, leading to apoptosis.
Caption: Workflow for assessing AML cell viability after Go 6976 treatment.
References
- 1. rsc.org [rsc.org]
- 2. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Use of Go 6976 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Go 6976, a potent protein kinase C (PKC) inhibitor, in various preclinical animal models. This document outlines its mechanism of action, summarizes key in vivo data, and offers detailed experimental protocols for its application in inflammation, cancer, and neurodegenerative disease models.
Introduction to Go 6976
Go 6976 is a selective, cell-permeable inhibitor of calcium-dependent PKC isoforms, particularly PKCα and PKCβ1, with IC50 values in the low nanomolar range.[1][2] It exhibits significantly less activity against calcium-independent PKC isoforms such as δ, ε, and ζ.[2] Beyond its effects on PKC, Go 6976 has also been shown to inhibit other kinases, including Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (Flt3), which may contribute to its biological effects.[3] Its ability to modulate these key signaling pathways makes it a valuable tool for investigating cellular processes and a potential therapeutic agent for a range of diseases.
Mechanism of Action: Targeting Key Signaling Pathways
Go 6976 primarily exerts its effects by competitively binding to the ATP-binding site of conventional PKC isoforms, thereby preventing the phosphorylation of their downstream targets. This inhibition can impact numerous cellular functions, including proliferation, differentiation, apoptosis, and inflammation.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of Go 6976 in a murine model of acute liver injury.
| Animal Model | Go 6976 Dosage | Administration Route | Dosing Regimen | Key Findings | Reference |
| LPS/D-GalN-induced acute liver injury in mice | 2.5 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes prior to LPS/D-GalN administration | Significantly improved survival, attenuated liver injury, reduced serum aminotransferase levels, and suppressed inflammatory markers. | [3] |
Experimental Protocols
General Guidelines for Go 6976 Preparation and Administration
Vehicle Formulation:
For in vivo administration, Go 6976 can be formulated as a suspension. A commonly used vehicle is:
-
10% DMSO, 90% (20% SBE-β-CD in Saline) [4]
Preparation of Working Solution (Example for a 2.5 mg/kg dose in a 25g mouse):
-
Prepare a stock solution of Go 6976 in DMSO (e.g., 10 mg/mL).
-
For a 2.5 mg/kg dose, a 25g mouse requires 0.0625 mg of Go 6976.
-
Calculate the volume of the stock solution needed (6.25 µL of a 10 mg/mL stock).
-
Prepare the vehicle by dissolving Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline to a final concentration of 20%.
-
For a final injection volume of 100 µL, mix 10 µL of the Go 6976 stock solution with 90 µL of the 20% SBE-β-CD in saline.
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh on the day of use.
Protocol 1: Evaluation of Go 6976 in a Mouse Model of Acute Liver Injury
This protocol is based on the study by Zhang et al. (2011).[3]
1. Animal Model Induction:
-
Use male BALB/c mice (6-8 weeks old).
-
Induce acute liver injury by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS; from E. coli) at a dose of 50 µg/kg and D-galactosamine (D-GalN) at a dose of 800 mg/kg.
2. Go 6976 Administration:
-
Administer Go 6976 at a dose of 2.5 mg/kg via i.p. injection 30 minutes prior to the LPS/D-GalN challenge.
-
A vehicle control group should receive an equivalent volume of the vehicle.
3. Assessment of Outcomes:
-
Survival Rate: Monitor survival over a 24-hour period.
-
Liver Injury Markers: At 6 hours post-LPS/D-GalN injection, collect blood via cardiac puncture and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Euthanize mice at 6 hours, perfuse the liver with saline, and fix in 10% neutral-buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess liver morphology.
-
Inflammatory Markers: Analyze liver tissue homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
Protocol 2: Evaluation of Go 6976 in a Glioblastoma Xenograft Mouse Model (Hypothetical Protocol)
This protocol provides a framework for testing the efficacy of Go 6976 in a preclinical glioblastoma model, based on general practices for xenograft studies.
1. Cell Culture and Animal Model:
-
Culture a human glioblastoma cell line (e.g., U87 MG) in appropriate media.
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old).
2. Tumor Implantation:
-
Harvest glioblastoma cells and resuspend in a sterile, serum-free medium or Matrigel.
-
Anesthetize the mice and stereotactically inject 1 x 10^5 to 5 x 10^5 cells in a volume of 2-5 µL into the striatum or frontal cortex.
3. Go 6976 Administration:
-
Once tumors are established (monitor with bioluminescence imaging if using luciferase-expressing cells, or wait a predetermined time, e.g., 7-10 days), randomize mice into treatment groups.
-
Administer Go 6976 intraperitoneally at a dose range of 2.5 - 10 mg/kg, daily or every other day. A vehicle control group is essential.
-
The optimal dose and schedule should be determined in a pilot study.
4. Assessment of Outcomes:
-
Tumor Growth: Monitor tumor volume using non-invasive imaging (e.g., bioluminescence, MRI) weekly.
-
Survival: Record survival time for each animal.
-
Histopathology and Immunohistochemistry: At the end of the study or when neurological signs become severe, euthanize the mice. Perfuse with saline and 4% paraformaldehyde. Collect brains, fix, and embed in paraffin. Section the brains and perform H&E staining to assess tumor morphology and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Protocol 3: Evaluation of Go 6976 in a Mouse Model of Alzheimer's Disease (Exploratory Protocol)
This protocol is a suggested approach based on the known role of PKC in Alzheimer's disease pathology.
1. Animal Model:
-
Use a transgenic mouse model of Alzheimer's disease that develops amyloid-beta (Aβ) plaques and cognitive deficits (e.g., 5XFAD or APP/PS1 mice).
-
Begin treatment at an age when pathology starts to develop but before significant cognitive decline is evident.
2. Go 6976 Administration:
-
Administer Go 6976 intraperitoneally at a dose range of 1-5 mg/kg daily for a period of 4-8 weeks.
-
Include a vehicle-treated transgenic group and a wild-type control group.
3. Assessment of Outcomes:
-
Cognitive Function: Perform behavioral tests such as the Morris water maze or Y-maze to assess learning and memory at the end of the treatment period.
-
Aβ Pathology: Euthanize mice, collect brains, and perform immunohistochemistry or ELISA on brain homogenates to quantify Aβ plaque load.
-
Neuroinflammation: Analyze brain tissue for markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP).
-
Synaptic Markers: Use Western blotting or immunohistochemistry to measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) in the hippocampus and cortex.
Concluding Remarks
Go 6976 is a versatile research tool for investigating PKC-mediated signaling in vivo. The provided protocols offer a starting point for designing experiments in various disease models. It is crucial to optimize dosage, administration route, and treatment schedule for each specific animal model and research question. Careful consideration of vehicle formulation and appropriate control groups is essential for obtaining robust and interpretable data. Further research is warranted to fully elucidate the therapeutic potential of Go 6976 in a clinical setting.
References
- 1. Enhanced activity of Alzheimer disease-associated variant of protein kinase Cα drives cognitive decline in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of breast cancer in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Go 6976 as an Antiviral Agent Against HIV-1
For Research Use Only.
Introduction
Go 6976 is a potent and selective inhibitor of conventional protein kinase C (PKC) isoforms (PKCα, PKCβ).[1] In the context of Human Immunodeficiency Virus-1 (HIV-1), Go 6976 has been identified as a powerful antagonist of viral induction from latent and low-level producing reservoir cells in vitro.[1][2] Its mechanism of action is centered on the blockade of viral transcription, making it a valuable tool for studying the signaling pathways involved in HIV-1 latency and reactivation.[1][2] These notes provide detailed information and protocols for researchers, scientists, and drug development professionals interested in utilizing Go 6976 for HIV-1 research.
Data Presentation
The primary application of Go 6976 in HIV-1 research is the inhibition of viral induction from latent reservoirs. Quantitative data for this activity is summarized below. It is important to note that Go 6976 is significantly more potent in this role than other PKC inhibitors like H-7.[1][2]
| Parameter | Cell Line | Inducing Agent | Go 6976 Concentration | Effect | Reference |
| Inhibition of HIV-1 Induction | U1 | Bryostatin 1, TNF-α, IL-6 | 300 nM | Virtual inhibition of HIV-1 induction | [1][2] |
| Potency Comparison | U1, ACH-2 | Bryostatin 1, TNF-α | IC50 | 12- to 60-fold more potent than H-7 | [1][2] |
| General PKC Inhibition | N/A | N/A | IC50 of 20 nM | General PKC inhibition |
Mechanism of Action
Go 6976 exerts its anti-HIV-1 activity by targeting the host cell's Protein Kinase C (PKC) signaling pathway. Several inducers of HIV-1 expression from a state of latency, such as tumor necrosis factor-alpha (TNF-α) and phorbol esters (mimicked by Bryostatin 1), activate PKC. This activation leads to a signaling cascade that results in the transcription of the integrated HIV-1 provirus. Go 6976, by selectively inhibiting conventional PKC isoforms, effectively blocks this signaling cascade.[1][2]
Specifically, Go 6976 has been shown to:
-
Inhibit the synthesis of intracellular viral proteins.[1][2]
-
Block interleukin 6 (IL-6)-mediated post-transcriptional induction of viral proteins.[1][2]
Interestingly, some studies suggest that novel PKC isoforms may be sufficient for HIV activation, and in those contexts, Go 6976 did not significantly alter the effect of certain latency-reversing agents, highlighting the complexity of PKC's role in HIV-1 replication.
Experimental Protocols
Protocol 1: Inhibition of HIV-1 Induction from Latently Infected Cell Lines
This protocol describes the methodology to assess the inhibitory effect of Go 6976 on the reactivation of latent HIV-1 in U1 (promonocytic) and ACH-2 (T-lymphocytic) cell lines.
Materials:
-
Go 6976 (stock solution in DMSO)
-
U1 and/or ACH-2 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 inducing agents: Bryostatin 1, Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-6 (IL-6)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Reagents for cytotoxicity assay (e.g., MTT or CellTox™ Green)
Procedure:
-
Cell Seeding: Seed U1 or ACH-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Pre-treatment with Go 6976: Prepare serial dilutions of Go 6976 in complete medium. Add the desired concentrations of Go 6976 to the wells. A final concentration of 300 nM is recommended as an effective and non-toxic starting point.[1][2] Include a vehicle control (DMSO) and an untreated control. Incubate for 1-2 hours.
-
Induction of HIV-1 Expression: Add the HIV-1 inducing agent (e.g., Bryostatin 1 at 10 nM, TNF-α at 10 ng/mL, or IL-6 at 100 ng/mL) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Quantification of HIV-1 Production: After incubation, centrifuge the plate and collect the cell-free supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: To ensure that the observed reduction in p24 is not due to cell death, perform a parallel cytotoxicity assay using a standard method like the MTT assay or a fluorescent dye-based assay.
Protocol 2: Analysis of Viral Transcription by Northern Blot
This protocol outlines the steps to investigate the effect of Go 6976 on HIV-1 transcription.
Materials:
-
U1 or ACH-2 cells treated as described in Protocol 1
-
RNA extraction kit (e.g., TRIzol)
-
Reagents and equipment for Northern blotting (formaldehyde, agarose, electrophoresis apparatus, transfer membrane, UV crosslinker)
-
HIV-1 specific DNA probe labeled with 32P
-
Hybridization buffer and wash solutions
-
Phosphorimager or X-ray film
Procedure:
-
Cell Treatment and RNA Extraction: Treat U1 or ACH-2 cells with an inducing agent in the presence or absence of Go 6976 as described in Protocol 1. After the desired incubation period (e.g., 6-12 hours for transcriptional analysis), harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Northern Blotting: a. Denature the RNA samples and separate them by electrophoresis on a formaldehyde-agarose gel. b. Transfer the separated RNA to a nylon or nitrocellulose membrane. c. UV crosslink the RNA to the membrane.
-
Hybridization: a. Pre-hybridize the membrane in hybridization buffer. b. Add the 32P-labeled HIV-1 specific DNA probe and incubate overnight at the appropriate temperature to allow for hybridization.
-
Washing and Detection: a. Wash the membrane under stringent conditions to remove the unbound probe. b. Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe, which corresponds to the HIV-1 transcripts.
-
Analysis: Quantify the band intensities to determine the relative levels of HIV-1 RNA in the different treatment groups. A decrease in the signal in the Go 6976-treated samples indicates inhibition of viral transcription.
Visualizations
Caption: Go 6976 inhibits HIV-1 induction by blocking PKC activation.
Caption: Workflow for assessing Go 6976's effect on HIV-1 induction.
References
Application Notes and Protocols for Flow Cytometry Analysis Following Go 6976 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go 6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating high affinity for Ca2+-dependent isoforms PKCα and PKCβ1.[1] It exhibits significantly less activity against Ca2+-independent PKC isoforms such as PKCδ, ε, and ζ.[1][2] Beyond its effects on PKC, Go 6976 has been shown to inhibit other kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and the neurotrophin receptors TrkA and TrkB.[2][3][4] This broad yet specific inhibitory profile makes Go 6976 a valuable tool for investigating signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.
Flow cytometry is an indispensable technique for single-cell analysis, enabling the quantitative assessment of various cellular parameters following pharmacological intervention with agents like Go 6976. These application notes provide detailed protocols for analyzing the effects of Go 6976 on the cell cycle and apoptosis using flow cytometry.
Mechanism of Action of Go 6976
Go 6976 primarily functions as an ATP-competitive inhibitor of PKCα and PKCβ1.[3] By blocking the activity of these kinases, it can modulate downstream signaling cascades that govern fundamental cellular processes. For instance, inhibition of PKC can impact cell migration and invasion, as observed in urinary bladder carcinoma cells.[5] Furthermore, Go 6976 has been shown to abrogate DNA damage-induced S and G2 cell cycle checkpoints, a feature that makes it a subject of interest in cancer research for its potential to enhance the cytotoxicity of DNA-damaging agents.[6][7]
Data Presentation: Quantitative Analysis of Go 6976 Effects
The following tables summarize the inhibitory concentrations of Go 6976 against various kinases and its effects on cell viability in different cell lines.
Table 1: Inhibitory Activity of Go 6976 Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| PKCα | 2.3 |
| PKCβ1 | 6.2 |
| PKC (Rat Brain) | 7.9 |
| TrkA | 5 |
| PKD (PKCμ) | 20 |
| TrkB | 30 |
| JAK2 | 130 |
| JAK3 | 370 |
| PKCδ | >3000 |
| PKCε | >3000 |
| PKCζ | >3000 |
Data compiled from multiple sources.[1][2][3]
Table 2: Effect of Go 6976 on Cell Viability in Acute Myeloid Leukemia (AML) Cells
| AML Cell Type | Treatment | % Survival (relative to control) |
| FLT3-ITD | Go 6976 | 55 ± 5% |
| FLT3-WT | Go 6976 | 69 ± 5% |
Data extracted from a study on primary AML cells.[2][4]
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cells treated with Go 6976 using propidium iodide (PI) staining, which stoichiometrically binds to DNA.
Materials:
-
Go 6976 (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Go 6976 Treatment: Treat cells with the desired concentrations of Go 6976 or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with serum-containing medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram and acquire at a low flow rate. Collect at least 10,000-20,000 events per sample.
-
Data Analysis: Gate on single cells to exclude doublets. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following Go 6976 treatment.
Materials:
-
Go 6976 (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V negative / PI positive: Necrotic cells
-
Mandatory Visualizations
Caption: Go 6976 inhibits PKCα and PKCβ1 signaling pathways.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Gating strategy for apoptosis analysis by flow cytometry.
References
- 1. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 4. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Go 6976 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and effective use of Go 6976, a potent protein kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Go 6976 and what are its primary targets?
Go 6976 is a selective, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC). It exhibits high potency against Ca2+-dependent PKC isoforms, particularly PKCα and PKCβ1, with IC50 values of 2.3 nM and 6.2 nM, respectively.[1][2] It shows no significant inhibitory activity against Ca2+-independent PKC isoforms such as δ, ε, and ζ.[2] In addition to its effects on PKC, Go 6976 has been shown to inhibit other kinases including JAK2, Flt3, TrkA, and TrkB.[1][3]
Q2: What is the primary application of Go 6976 in research?
Go 6976 is widely utilized in cell signaling research to investigate the roles of PKCα and PKCβ in various cellular processes. Its ability to inhibit these specific isoforms allows for the elucidation of their involvement in pathways related to cell proliferation, apoptosis, and differentiation.[2] Furthermore, its anti-tumor properties are under investigation, as it has been observed to promote the formation of cell junctions and inhibit the invasion of carcinoma cells.[4][5]
Q3: In which solvents is Go 6976 soluble?
Go 6976 is readily soluble in dimethyl sulfoxide (DMSO).[1][3][6] It is very poorly soluble in ethanol and is considered insoluble in water.[1][3]
Troubleshooting Guide for Solubility Issues
Problem: I am having difficulty dissolving Go 6976.
Solution:
-
Ensure you are using the correct solvent. The recommended solvent for Go 6976 is fresh, anhydrous DMSO.[3] Using old or moisture-laden DMSO can significantly reduce solubility.[3]
-
Follow the recommended reconstitution protocol. For preparing a stock solution, it is advisable to reconstitute the lyophilized powder in DMSO. For example, to create a 1 mM stock solution from 500 µg of Go 6976, you would add 1.32 ml of DMSO.[1]
-
Employ physical methods to aid dissolution. If the compound does not dissolve readily, you can try the following:
Problem: My Go 6976 precipitated out of solution when I added it to my aqueous cell culture medium.
Solution:
This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. To avoid precipitation:
-
Perform serial dilutions in DMSO first. Before adding Go 6976 to your aqueous medium, perform an intermediate dilution of your stock solution in DMSO.[7]
-
Ensure rapid mixing. When adding the diluted Go 6976 to your final aqueous solution, ensure the solution is being mixed (e.g., by gentle vortexing or pipetting) to facilitate rapid and even dispersion.
-
Do not exceed the aqueous solubility limit. The maximum solubility of Go 6976 in aqueous solutions is very low, estimated to be around 1-5 µM.[1] Your final working concentration should not exceed this limit.
Data Presentation
Table 1: Solubility of Go 6976 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | >10 mM[6][8] | The most recommended solvent. Fresh, anhydrous DMSO is crucial for optimal solubility.[3] Sonication can aid dissolution.[7] |
| 5 mg/mL | ||
| 25 mg/mL[1] | ||
| 44.7 mg/mL (118.43 mM)[3] | ||
| 45.0 mg/mL (118.9 mM)[7] | ||
| Ethanol | Insoluble/Very Poorly Soluble[1][3] | Not a recommended solvent. |
| Water | Insoluble (~1-5 µM)[1][3] | Not a recommended solvent for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Go 6976 Stock Solution in DMSO
-
Materials:
-
Go 6976 powder (Molecular Weight: ~378.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of Go 6976 powder and place it in a sterile microcentrifuge tube.
-
Add 264.2 µL of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[1] The stock solution is stable for up to 3-4 months under these conditions.[1]
-
Protocol 2: General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM Go 6976 DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in fresh, sterile DMSO.
-
Dilute the intermediate solution into pre-warmed cell culture medium to achieve the final desired working concentration (typically in the range of 0.1-10 µM).[1] Ensure thorough mixing to prevent precipitation.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the final concentration of Go 6976.
-
Incubate the cells for the desired treatment time, which can range from 30 minutes to 24 hours or longer depending on the experimental design.[1]
-
Visualizations
Caption: Troubleshooting workflow for Go 6976 solubility issues.
Caption: Simplified signaling pathways affected by Go 6976.
References
- 1. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 2. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Go 6976 - Wikipedia [en.wikipedia.org]
- 6. glpbio.com [glpbio.com]
- 7. Go6976 | PKC | TargetMol [targetmol.com]
- 8. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
How to prevent Go 6976 precipitation in media.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address and prevent the precipitation of Go 6976 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Go 6976 and what is its mechanism of action?
Go 6976 is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC).[1] It shows high selectivity for calcium-dependent PKC isoforms, particularly PKCα (with an IC50 of 2.3 nM) and PKCβ1 (with an IC50 of 6.2 nM).[2][3] It is less effective against calcium-independent PKC isoforms like PKCδ, -ε, and -ζ (IC50 > 3μM). Additionally, Go 6976 has been shown to inhibit other kinases such as JAK2, FLT3, TrkA, and TrkB.[4] Its ability to inhibit these signaling molecules makes it a valuable tool in studying various cellular processes, including cell cycle regulation and apoptosis.[5][6]
Q2: I observed a precipitate after adding Go 6976 to my cell culture medium. What are the common causes?
The precipitation of Go 6976 in aqueous solutions like cell culture media is a common issue primarily due to its low aqueous solubility.[2] Several factors can contribute to this phenomenon:
-
Low Aqueous Solubility: Go 6976 is very poorly soluble in water, with a maximum solubility of approximately 1-5 µM.[2]
-
"Solvent Shock": Go 6976 is typically dissolved in a non-aqueous solvent like DMSO to create a concentrated stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution, forming a precipitate.[7][8]
-
High Final Concentration: Attempting to achieve a final concentration in the medium that exceeds the solubility limit of Go 6976 will inevitably lead to precipitation.
-
Improper Dissolution: If the initial Go 6976 powder is not fully dissolved in the stock solvent, the undissolved particles can act as nucleation sites, promoting further precipitation when added to the media.
-
Temperature Effects: Adding a cold stock solution to warmer media can decrease the solubility of the compound.
Troubleshooting Guide: Go 6976 Precipitation
If you are experiencing precipitation of Go 6976 in your cell culture media, the following troubleshooting steps can help you resolve the issue.
Data Presentation
The solubility of Go 6976 can vary slightly between suppliers. The following table summarizes the reported solubility data.
| Supplier | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Cell Signaling Technology | DMSO | 25 | ~66 |
| R&D Systems | DMSO | 10 | |
| GlpBio | DMSO | >10 | |
| Selleck Chemicals | DMSO | 44.7 | 118.43 |
| Sigma-Aldrich | DMSO | 5 | ~13.2 |
| Tocris Bioscience | DMSO | 3.78 | 10 |
| Hello Bio | DMSO | Soluble | Not specified |
| CD BioSciences | DMSO | 10 | |
| MedchemExpress | DMSO | Not specified | |
| TargetMol | DMSO | 45.0 | 118.9 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Go 6976 Stock Solution in DMSO
-
Materials:
-
Go 6976 powder (e.g., 1 mg)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of Go 6976 is approximately 378.43 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of Go 6976: (0.001 g / 378.43 g/mol ) / 0.01 mol/L = 0.000264 L = 264 µL
-
-
Aseptically add 264 µL of anhydrous, sterile DMSO to the vial containing 1 mg of Go 6976 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.[9]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to several months.[9]
-
Protocol 2: Preparation of a Go 6976 Working Solution in Cell Culture Media
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
-
Materials:
-
10 mM Go 6976 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
First, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock. This can help in achieving more accurate final dilutions.
-
-
Final Dilution:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 or the 1 mM intermediate stock 1:100 into the pre-warmed medium.
-
Crucially, add the stock solution dropwise to the medium while gently swirling or vortexing the tube. This ensures rapid and even dispersion and helps prevent "solvent shock."[7]
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%. Always include a vehicle control (0.1% DMSO in media) in your experiments.
-
Visualizations
References
- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. Go 6976 | PKC alpha and beta1 inhibitor | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glpbio.com [glpbio.com]
Determining the optimal concentration of Go 6976 for my cell line.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of Go 6976 for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Go 6976 and what is its primary mechanism of action?
Go 6976 is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] It primarily targets the calcium-dependent conventional PKCs (cPKCs), specifically PKCα and PKCβ1, with high affinity.[1][3][4] Go 6976 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates.[4]
Q2: What are the typical working concentrations for Go 6976 in cell culture experiments?
The effective concentration of Go 6976 can vary significantly depending on the cell line, the specific biological question, and the incubation time. However, a general starting range for most applications is between 0.1 µM and 10 µM.[4] For initial dose-response experiments, it is advisable to test a broad range of concentrations (e.g., 10 nM to 20 µM) to determine the optimal concentration for your specific experimental setup.
Q3: What are the known off-target effects of Go 6976?
While Go 6976 is highly selective for cPKCs, it has been shown to inhibit other kinases at higher concentrations. These include Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and the receptor tyrosine kinases TrkA and TrkB.[1][3][4] It is crucial to consider these potential off-target effects when interpreting experimental results, especially when using concentrations at the higher end of the effective range.
Q4: How should I prepare and store Go 6976 stock solutions?
Go 6976 is typically supplied as a lyophilized powder. For a 1 mM stock solution, you can reconstitute the powder in dimethyl sulfoxide (DMSO).[4] It is recommended to store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Go 6976 treatment. | Concentration is too low: The concentration of Go 6976 may be insufficient to inhibit the target PKC isoforms in your specific cell line. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 20 µM). |
| Incubation time is too short: The duration of treatment may not be long enough to elicit a measurable biological response. | Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration. | |
| Cell line is resistant: The target PKC isoforms may not play a critical role in the signaling pathway you are investigating in your chosen cell line, or the cells may have compensatory mechanisms. | Confirm the expression and activity of PKCα and PKCβ1 in your cell line using techniques like Western blotting or a kinase activity assay. Consider using a different cell line known to be sensitive to PKC inhibition. | |
| Degradation of Go 6976: Improper storage or handling of the compound may have led to its degradation. | Prepare a fresh stock solution of Go 6976 from a new vial. Ensure proper storage at -20°C and protection from light.[4] | |
| High levels of cell death or cytotoxicity observed. | Concentration is too high: The concentration of Go 6976 may be toxic to your cells. | Perform a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line. Lower the working concentration to a non-toxic level that still effectively inhibits the target. |
| Off-target effects: At higher concentrations, Go 6976 can inhibit other kinases, which may lead to cytotoxic effects. | Use the lowest effective concentration of Go 6976 that specifically inhibits PKCα/β1. You can confirm target engagement by assessing the phosphorylation of known downstream substrates. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Go 6976 may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect the cellular response to inhibitors. | Standardize your cell culture protocols. Use cells within a specific passage number range and ensure consistent seeding densities for all experiments. |
| Inaccurate pipetting or dilution: Errors in preparing the working solutions of Go 6976 can lead to variability. | Calibrate your pipettes regularly and prepare fresh serial dilutions for each experiment. | |
| Variability in reagent quality: The quality of cell culture media, serum, or other reagents can influence experimental outcomes. | Use high-quality reagents from a reliable supplier and maintain consistency in batches used. |
Experimental Protocols
Protocol 1: Determining the IC₅₀ of Go 6976 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of Go 6976, which is the concentration that reduces the metabolic activity of your cells by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Go 6976
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Go 6976 in complete culture medium. A typical starting range is from 20 µM down to 10 nM. Include a vehicle control (medium with DMSO at the same final concentration as the highest Go 6976 concentration) and a no-cell control (medium only).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared 2X Go 6976 dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the Go 6976 concentration. Use a non-linear regression analysis to determine the IC₅₀ value.
Protocol 2: Assessing Target Engagement by Western Blotting
This protocol allows you to confirm that Go 6976 is inhibiting its intended target, PKC, by examining the phosphorylation status of a known downstream substrate.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Go 6976
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of Go 6976 (including a vehicle control) for 1-2 hours.
-
PKC Activation: Stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.
-
Re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control. A decrease in the phosphorylation of the substrate in the Go 6976-treated samples indicates successful target inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Go 6976
| Target | IC₅₀ (nM) |
| PKCα | 2.3[1][3] |
| PKCβ1 | 6.2[1][3] |
| PKC (Rat Brain) | 7.9[1] |
| JAK2 | ~130[3] |
| Flt3 | Potent inhibitor[1] |
| TrkA | 5[3] |
| TrkB | 30[3] |
Table 2: Reported Cellular Effects of Go 6976 in Different Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Primary AML cells | 1 µM | 48 hours | Reduced cell survival[1] |
| U1 and ACH-2 cells | 300 nM | Long-term | Inhibition of HIV-1 induction[5] |
| MDA-MB-231 cells | 100 nM | 24 hours | Abrogation of G2 arrest[2] |
| Urinary bladder carcinoma cells (5637 and T24) | Not specified | Not specified | Inhibition of migration and invasion[6] |
| Vero cells | 6 µM (CC₅₀) | 5 days | Cytotoxicity[1] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Go 6976 to consider.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Go 6976, a potent protein kinase C (PKC) inhibitor. Understanding these off-target activities is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target kinases of Go 6976?
Go 6976 is a potent inhibitor of the conventional, calcium-dependent protein kinase C (PKC) isoforms. It selectively inhibits PKCα and PKCβ1 with high affinity. It shows significantly less or no activity against calcium-independent PKC isoforms like PKCδ, -ε, or -ζ.
Q2: I'm observing effects in my experiment that are inconsistent with PKCα/β inhibition. What could be the cause?
Go 6976 is known to have several off-target effects, particularly at higher concentrations. These unintended activities could explain unexpected experimental outcomes. Notable off-target kinases include TrkA, TrkB, JAK2, JAK3, and FLT3. Furthermore, Go 6976 can inhibit the mitotic spindle checkpoint and abrogate DNA damage-induced S and G2 cell cycle checkpoints, potentially through the inhibition of Chk1 and/or Chk2.
Q3: At what concentration should I use Go 6976 to maintain selectivity for PKCα and PKCβ1?
To maintain the highest selectivity for PKCα and PKCβ1, it is recommended to use the lowest effective concentration possible, ideally in the low nanomolar range as indicated by the IC50 values. Increasing the concentration significantly raises the probability of engaging off-target kinases. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Can Go 6976 affect receptor tyrosine kinase signaling pathways?
Yes, Go 6976 has been shown to inhibit the tyrosine kinases TrkA and TrkB. Additionally, some studies suggest that Go 6976 can potentiate agonist-induced MAP kinase activation through the tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR), possibly by inhibiting a protein tyrosine phosphatase. This indicates a potential for cross-talk with the EGFR signaling pathway.
Q5: Are there any known effects of Go 6976 on cell cycle progression?
Go 6976 can potently abrogate DNA damage-induced S and G2 cell cycle arrest. This effect is thought to be mediated by the inhibition of the checkpoint kinases Chk1 and/or Chk2. This is a critical consideration when using Go 6976 in studies related to cell cycle control and DNA damage response.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell proliferation or survival | Inhibition of receptor tyrosine kinases (e.g., TrkA, TrkB, FLT3) or cytokine signaling (JAK2, JAK3). | - Perform a dose-response experiment to use the lowest effective concentration of Go 6976.- Validate findings with a more selective inhibitor for the intended target if available.- Use a secondary, structurally different PKCα/β inhibitor to confirm that the observed phenotype is due to PKC inhibition. |
| Alterations in cell cycle distribution or apoptosis following DNA damage | Inhibition of DNA damage checkpoint kinases Chk1 and/or Chk2. | - Assess the phosphorylation status of Chk1 and Chk2 and their downstream targets to confirm off-target inhibition.- Consider using an alternative PKC inhibitor with a different off-target profile. |
| Unexplained activation of the MAPK/ERK pathway | Potentiation of EGF Receptor tyrosine phosphorylation. | - Examine the phosphorylation status of EGFR and downstream effectors like ERK1/2.- Use an EGFR inhibitor in conjunction with Go 6976 to dissect the signaling pathway. |
| Effects on immune cell function or hematopoiesis | Inhibition of JAK family kinases (JAK2, JAK3) or FLT3. | - Profile the activity of these kinases in your experimental system in the presence of Go 6976.- Compare results with known JAK or FLT3 inhibitors. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of Go 6976 against its primary targets and known off-target kinases.
Table 1: On-Target Kinase Inhibition by Go 6976
| Kinase | IC50 (nM) |
| PKCα | 2.3 |
| PKCβ1 | 6.2 |
| PKC (rat brain) | 7.9 |
Table 2: Off-Target Kinase Inhibition by Go 6976
| Kinase | IC50 (nM) |
| TrkA | 5 |
| TrkB | 30 |
| JAK2 | 130 |
| JAK3 | 370 |
| FLT3 | Potent inhibitor |
| PKCμ (PKD1) | Inhibits |
Experimental Protocols
1. In Vitro Kinase Assay to Determine IC50 Values
This protocol provides a general framework for determining the concentration of Go 6976 that inhibits 50% of the activity (IC50) of a target kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Go 6976 (in DMSO)
-
ATP (γ-³²P-ATP for radioactive detection or "cold" ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.1 mM sodium orthovanadate)
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare a serial dilution of Go 6976 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted Go 6976 or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, use a method such as luminescence-based ATP detection or a specific antibody to detect the phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of the Go 6976 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Cell-Based Western Blot Assay to Validate Off-Target Effects
This protocol is designed to assess the effect of Go 6976 on the phosphorylation status of a suspected off-target kinase in a cellular context.
Materials:
-
Cultured cells expressing the kinase of interest
-
Go 6976 (in DMSO)
-
Appropriate cell culture medium and supplements
-
Stimulant (if required to activate the kinase, e.g., growth factor, cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase and its downstream target)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of Go 6976 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
Interpreting Unexpected Results with Go 6976: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the kinase inhibitor Go 6976.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Go 6976 are not what I anticipated based on its function as a PKC inhibitor. What could be the reason?
A1: While Go 6976 is a potent inhibitor of conventional protein kinase C (PKC) isoforms, particularly PKCα and PKCβ1, it is crucial to recognize that it is not entirely specific.[1][2][3] Unexpected results can frequently be attributed to its "off-target" effects on other kinases. Go 6976 has been shown to inhibit other signaling molecules, including JAK2, Flt3, TrkA, and TrkB.[1][2][3][4] Therefore, your observed phenotype may be a consequence of the inhibition of these alternative pathways, either independently or in conjunction with PKC inhibition.
Q2: I am observing cell cycle arrest abrogation in my experiments. Is this a known effect of Go 6976?
A2: Yes, this is a documented effect. Go 6976 has been found to potently abrogate S and G2 phase cell cycle checkpoints induced by DNA damage.[5] This effect is particularly notable because it can occur at concentrations lower than those required to inhibit PKC, suggesting it might be an off-target effect, potentially through the inhibition of checkpoint kinases like Chk1 and/or Chk2.[5]
Q3: Can Go 6976 affect cell adhesion and migration? I am seeing unexpected changes in these processes.
A3: Indeed. Studies in urinary bladder carcinoma cells have demonstrated that Go 6976 can induce cell clustering and the formation of desmosomes and adherens junctions.[6] It has also been shown to be highly effective at inhibiting cancer cell migration and invasion.[6][7] These effects on cell-cell and cell-matrix junctions might be an unexpected but significant outcome in your experiments.
Q4: I am using Go 6976 in an in vivo study and the results are inconsistent. What could be the issue?
A4: In vivo experiments introduce additional complexities. The bioavailability of Go 6976 can be a factor. Unlike some other kinase inhibitors like UCN-01, Go 6976 retains its potency in human serum, which is an advantage.[5] However, factors such as the formulation and route of administration can still impact its efficacy. For intraperitoneal injections, a suspended solution is often used.[8] Ensuring proper dissolution and administration is critical for reproducible results.
Troubleshooting Guides
Issue 1: Distinguishing Between On-Target PKC Inhibition and Off-Target Effects
If you observe a cellular phenotype and are unsure whether it is due to the intended inhibition of PKCα/β1 or off-target effects, consider the following steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for Go 6976 in your assay. Compare the effective concentration in your experiment with the known IC50 values for its various targets. If the effect occurs at a concentration more aligned with the IC50 for an off-target kinase (e.g., JAK2 or Flt3), it is more likely to be an off-target effect.
-
Use of Alternative Inhibitors: Employ other PKC inhibitors with different selectivity profiles. For instance, using a broad-spectrum PKC inhibitor like Gö 6983 and comparing the results can be informative.[4] If Gö 6983 does not produce the same effect, it suggests the phenotype observed with Go 6976 is not solely due to PKC inhibition.
-
Rescue Experiments: If you hypothesize an off-target effect on a specific kinase (e.g., JAK2), you can perform a rescue experiment. This involves overexpressing a constitutively active or Go 6976-resistant mutant of that kinase to see if it reverses the observed phenotype.
-
Direct Measurement of Kinase Activity: Whenever possible, directly measure the activity of PKC and key off-target kinases in your experimental system after treatment with Go 6976. This will provide direct evidence of which pathways are being inhibited at the concentrations used.
Issue 2: Solubility and Stability Problems
Inconsistent or weaker-than-expected results can sometimes be due to issues with the compound itself.
-
Proper Dissolution: Go 6976 is typically dissolved in DMSO to make a stock solution.[9] When diluting into aqueous buffers or cell culture media, precipitation can occur. It is recommended to pre-warm both the stock solution and the medium to 37°C before dilution.[9] If precipitation is observed, gentle warming and sonication can help redissolve the compound.[9]
-
Fresh Preparations: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[8] For in vitro assays, while stock solutions can be stored at -20°C or -80°C, it is advisable to use freshly diluted solutions for each experiment to avoid degradation.
Quantitative Data Summary
| Target Kinase | IC50 (nM) | Reference(s) |
| PKC (rat brain) | 7.9 | [1] |
| PKCα | 2.3 | [1][2][3] |
| PKCβ1 | 6.2 | [1][2][3] |
| PKCδ | > 3000 | [2][3] |
| PKCε | > 3000 | [2][3] |
| PKCζ | > 3000 | [2][3] |
| JAK2 | Potent inhibitor | [1][4] |
| Flt3 | Potent inhibitor | [1] |
| TrkA | 5 | [2][3] |
| TrkB | 30 | [2][3] |
Key Signaling Pathways
The following diagrams illustrate the primary signaling pathway of Go 6976 and its major off-target pathways.
Caption: Go 6976 inhibits the canonical PKC signaling pathway.
Caption: Go 6976 also inhibits off-target kinases like JAK2 and Flt3.
Experimental Protocols
In Vitro Kinase Assay for PKC Activity
This protocol provides a general framework for measuring PKC activity in the presence of Go 6976.
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl2, and 1 mM dithiothreitol.
-
Substrate and Cofactor Preparation: Add 1 µg of phosphatidylserine, 0.2 µg of diolein, and 40 µg of histone H1 as a substrate.
-
Enzyme and Inhibitor Addition: Add 5-10 units of PKC enzyme to the assay mixture. For the experimental group, add the desired concentration of Go 6976.
-
Reaction Initiation and Incubation: Start the reaction by adding 10 µM [γ-32P]ATP (1 µCi/ml). Incubate the mixture for 5 minutes at 30°C.
-
Reaction Termination and Measurement: Stop the reaction by adding 2 ml of 8.5% H3PO4. Filter the mixture through 0.45-µm nitrocellulose filters.
-
Data Analysis: Evaluate the radioactivity on the filters using scintillation counting to determine the level of substrate phosphorylation.
Cell-Based Proliferation/Cytotoxicity Assay
This protocol outlines a common method to assess the effect of Go 6976 on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^5 cells per well in 200 µl of RPMI/10% FCS.
-
Inhibitor Treatment: Add Go 6976 at the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Measure cell viability using a commercially available MTS assay kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the control (cells treated with vehicle only).
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Go6976 | PKC | TargetMol [targetmol.com]
Troubleshooting Go 6976 in Western blot experiments.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Go 6976 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is Go 6976 and what is its primary mechanism of action?
Go 6976 is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] It functions as an ATP-competitive inhibitor.[3] Its primary mechanism is the selective inhibition of calcium-dependent PKC isoforms, specifically PKCα and PKCβ1, with little to no activity against calcium-independent isoforms like PKCδ, ε, and ζ.[2][4]
Q2: What are the known off-target effects of Go 6976?
While highly selective for conventional PKC isoforms, Go 6976 can inhibit other kinases, especially at higher concentrations. Documented off-targets include JAK2 (Janus Kinase 2), Flt3 (FMS-like tyrosine kinase 3), TrkA, TrkB, and PKD1 (also known as PKCμ).[1][2][3] Awareness of these off-target effects is crucial for interpreting unexpected results.[5]
Q3: How should I properly store and handle Go 6976?
Proper storage is critical to maintain the inhibitor's potency.
-
Powder: Store lyophilized powder at -20°C, desiccated and protected from light, for up to 24 months.[3]
-
Stock Solutions: Prepare a stock solution in high-quality, anhydrous DMSO (e.g., 10 mM).[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for up to 3 months or at -80°C for up to one year.[1][3][6]
Q4: What is a typical working concentration and incubation time for Go 6976 in cell culture experiments?
The optimal concentration and time can vary by cell line and experimental goal. However, a common starting point is to pre-treat cells with Go 6976 at a concentration of 0.1-10 µM for 30 to 60 minutes before applying a stimulus.[3] For experiments assessing the long-term effects of inhibition, treatment times can extend up to 24 hours.[3]
Inhibitor Specificity Data
The following table summarizes the inhibitory potency (IC₅₀) of Go 6976 against its primary targets and key off-targets.
| Kinase Target | IC₅₀ Value (nM) | Target Class |
| PKCα | 2.3 | Primary (Conventional PKC) |
| PKCβ1 | 6.2 | Primary (Conventional PKC) |
| PKC (Rat Brain Mix) | 7.9 | Primary (Conventional PKC) |
| TrkA | 5 | Off-Target (Tyrosine Kinase) |
| JAK2 | 130 | Off-Target (Tyrosine Kinase) |
| Flt3 | Potent Inhibitor | Off-Target (Tyrosine Kinase) |
| PKCδ, ε, ζ | > 3000 | Non-Target (Novel/Atypical PKC) |
Data compiled from multiple sources.[1][2][4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Go 6976, showing primary and off-target inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 4. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 5. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Go 6976 Technical Support Center: Minimizing Cytotoxicity in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Go 6976, a potent protein kinase C (PKC) inhibitor, with a focus on minimizing its cytotoxic effects in experimental settings. Go 6976 is a valuable tool for studying PKC signaling; however, off-target effects and inappropriate experimental conditions can lead to unintended cell death, confounding research results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments for maximal efficacy and minimal cytotoxicity.
Troubleshooting Guide: Addressing Go 6976-Induced Cytotoxicity
Unexpected cytotoxicity is a common challenge when working with kinase inhibitors. This guide provides a systematic approach to troubleshooting and mitigating cell death in your experiments.
| Observation | Potential Cause | Recommended Action |
| High levels of apoptosis or necrosis observed at intended PKC inhibitory concentrations. | Concentration too high: The effective concentration for PKC inhibition may be lower than the cytotoxic threshold in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration that inhibits PKC activity without significantly affecting cell viability. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess both PKC inhibition and cell viability. |
| Prolonged incubation time: Continuous exposure to Go 6976 can lead to cumulative toxicity. | Optimize the incubation time. For many applications, a shorter incubation period (e.g., 1-6 hours) may be sufficient to observe effects on PKC signaling without inducing widespread cell death.[1] | |
| Off-target effects: Go 6976 can inhibit other kinases, such as Janus kinase 2 (JAK2) and Flt3, and can also abrogate S and G2 cell cycle checkpoints by inhibiting Chk1 and/or Chk2, which can lead to mitotic catastrophe and apoptosis, especially in p53-defective cells.[2][3] | Consider the genetic background of your cells (e.g., p53 status). If off-target effects are suspected, use a lower concentration of Go 6976 or consider a more specific PKC inhibitor if available. Cross-validation of results with another PKC inhibitor with a different off-target profile can be beneficial. | |
| Inconsistent results and variable cytotoxicity between experiments. | Solvent-related toxicity: The solvent used to dissolve Go 6976, typically DMSO, can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all experiments. A final DMSO concentration of less than 0.1% is generally recommended. |
| Cell culture conditions: Cell density, passage number, and overall cell health can influence sensitivity to Go 6976. | Standardize your cell culture procedures. Use cells at a consistent confluency and within a defined passage number range. Regularly check for mycoplasma contamination. | |
| Precipitation of Go 6976 in culture medium. | Poor solubility: Go 6976 has limited solubility in aqueous solutions. | Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into culture medium, ensure thorough mixing. Consider using a serum-free medium for the initial dilution before adding it to the final culture to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Go 6976-induced cytotoxicity?
A1: Go 6976-induced cytotoxicity can occur through several mechanisms. At higher concentrations, it can induce apoptosis.[4] This is partly due to its on-target effect of inhibiting pro-survival PKC isoforms. However, cytotoxicity can also be a result of off-target effects, such as the inhibition of other kinases like JAK2 and Flt3, and the abrogation of G2 cell cycle checkpoints through inhibition of Chk1/2, leading to mitotic catastrophe.[2][3]
Q2: How can I determine the optimal non-toxic working concentration of Go 6976 for my cell line?
A2: The optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response curve. We recommend testing a range of concentrations (e.g., 10 nM to 10 µM) and assessing both the desired effect (PKC inhibition) and cell viability in parallel. A viability assay such as MTT, MTS, or a trypan blue exclusion assay should be used.
Q3: What are the known IC50 and cytotoxic concentrations of Go 6976?
A3: The IC50 values for Go 6976 are isoform-specific for PKC. The cytotoxic concentration (CC50) can vary significantly between cell lines. The following table summarizes some reported values.
| Target/Cell Line | IC50/CC50 | Notes |
| PKCα | 2.3 nM | In vitro kinase assay |
| PKCβ1 | 6.2 nM | In vitro kinase assay |
| PKC (rat brain) | 7.9 nM | In vitro kinase assay |
| JAK2 | Potent inhibitor | In vitro kinase assay |
| Flt3 | Potent inhibitor | In vitro kinase assay |
| Vero Cells | CC50 = 6 µM | Cytotoxicity assay[1] |
Q4: For how long can I treat my cells with Go 6976?
A4: The optimal incubation time should be determined empirically for your specific experiment. For studying acute signaling events, a short incubation of 1-6 hours is often sufficient.[1] For longer-term studies, it is critical to use the lowest effective concentration to minimize cytotoxicity. Some studies have reported successful long-term culture with non-toxic concentrations of Go 6976 (e.g., 300 nM in U1 cells).
Q5: Are there any known off-target effects of Go 6976 that I should be aware of?
A5: Yes, besides its primary targets (PKCα and PKCβ1), Go 6976 is known to inhibit other kinases, including JAK2 and Flt3.[3] It can also inhibit the cell cycle checkpoint kinases Chk1 and/or Chk2, leading to the abrogation of S and G2 arrest.[2] This effect can be particularly pronounced in p53-defective cells and can contribute to cytotoxicity.
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Working Concentration of Go 6976
This protocol outlines the steps to identify the highest concentration of Go 6976 that can be used in your experiments without causing significant cell death.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Go 6976 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Go 6976 Dilutions: Prepare a series of Go 6976 dilutions in complete culture medium. A common range to test is from 10 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Treatment: Remove the old medium from the cells and add the Go 6976 dilutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Determination of Optimal Concentration: The optimal non-toxic working concentration will be the highest concentration that does not result in a significant decrease in cell viability.
Protocol 2: Assessing PKC Inhibition
This protocol describes a method to confirm that the chosen non-toxic concentration of Go 6976 is effectively inhibiting PKC activity.
Materials:
-
Your cell line of interest
-
Go 6976 at the predetermined optimal non-toxic concentration
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Phospho-PKC substrate antibody (for Western blotting)
-
Secondary antibody and detection reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with the optimal non-toxic concentration of Go 6976 for a short period (e.g., 1-2 hours).
-
PKC Activation: Stimulate the cells with a PKC activator like PMA for a short duration (e.g., 15-30 minutes). Include control groups with no treatment, Go 6976 alone, and PMA alone.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes a phosphorylated PKC substrate (e.g., phospho-MARCKS).
-
Analysis: A decrease in the phosphorylation of the PKC substrate in the cells co-treated with Go 6976 and PMA, compared to PMA alone, will confirm the inhibitory activity of Go 6976.
Visualizing Key Concepts
Signaling Pathway of Go 6976 Action and Cytotoxicity
Caption: Go 6976 inhibits PKC, affecting downstream signaling. Off-target inhibition can also induce apoptosis.
Experimental Workflow for Minimizing Go 6976 Cytotoxicity
Caption: A stepwise workflow to optimize Go 6976 concentration and incubation time to minimize cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PKC inhibitor Go6976 induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Go 6976 Technical Support Center: Troubleshooting Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Go 6976 in aqueous solutions. Go 6976 is a potent inhibitor of Protein Kinase C (PKC) alpha (PKCα) and beta 1 (PKCβ1), with additional activity against Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[1][2] Proper handling and understanding of its stability are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Go 6976?
Go 6976 is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[3] To prevent loss of potency, it is advised to use the DMSO stock solution within three months of preparation.
Q2: I observed precipitation when diluting my Go 6976 DMSO stock into aqueous buffer or cell culture medium. What should I do?
Precipitation is a common issue with compounds that have low aqueous solubility, like Go 6976.[4][5] Here are several steps to troubleshoot this problem:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the Go 6976 DMSO stock can help improve solubility.
-
Use a drop-wise addition method: Add the DMSO stock solution slowly and drop-wise to the aqueous medium while gently vortexing or swirling. This gradual dilution can prevent the compound from crashing out of solution.
-
Consider the final DMSO concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically <0.5%) to minimize solvent-induced artifacts and toxicity.
-
Test different media components: The composition of your cell culture medium, particularly the presence of serum proteins, can affect the solubility of Go 6976. If working in serum-free conditions, the risk of precipitation is higher.[5]
-
Perform a solubility test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of Go 6976 in your specific aqueous solution under your experimental conditions.
Q3: Is Go 6976 stable in aqueous solutions during my experiment?
Q4: How does Go 6976 affect cellular signaling pathways?
Go 6976 is a potent inhibitor of the conventional PKC isoforms α and β1.[1][6] Additionally, it has been shown to inhibit other kinases, including JAK2 and FLT3.[1] The inhibition of these kinases can impact downstream signaling pathways that regulate cell proliferation, differentiation, apoptosis, and migration.[7][8][9] Detailed diagrams of these signaling pathways are provided in the "Signaling Pathways" section.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Go 6976.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | 1. Degradation of Go 6976: The compound may have degraded due to improper storage or instability in the experimental medium.2. Precipitation: The actual concentration of soluble Go 6976 is lower than intended due to precipitation.3. Incorrect concentration: The concentration used may be too low to elicit a biological response. | 1. Prepare fresh Go 6976 stock and working solutions. Assess the stability of Go 6976 in your experimental medium using the protocol provided below.2. Visually inspect for precipitation. If present, follow the troubleshooting steps for precipitation in the FAQs.3. Perform a dose-response experiment to determine the optimal concentration. |
| Cell toxicity observed | 1. High DMSO concentration: The final concentration of DMSO may be toxic to the cells.2. Off-target effects: At high concentrations, Go 6976 may have off-target effects.3. Compound precipitation: Precipitates can be cytotoxic.[5] | 1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).2. Use the lowest effective concentration of Go 6976 as determined by a dose-response curve.3. Address any precipitation issues as described in the FAQs. |
| Variability between experiments | 1. Inconsistent solution preparation: Variations in the preparation of stock or working solutions.2. Different incubation times: Inconsistent exposure times to Go 6976.3. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Follow a standardized protocol for solution preparation.2. Maintain consistent incubation times across all experiments.3. Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the degradation rate of Go 6976 in various aqueous solutions. Researchers are encouraged to perform their own stability studies for their specific experimental conditions. The following table can be used to record and compare stability data obtained from such studies.
| Condition | Buffer/Medium | Temperature (°C) | pH | Light Exposure | Half-life (t½) | Degradation Rate Constant (k) |
| Control | e.g., PBS | 4 | 7.4 | Dark | Data to be determined | Data to be determined |
| Acidic | e.g., Glycine-HCl | 37 | 3.0 | Dark | Data to be determined | Data to be determined |
| Neutral | e.g., PBS | 37 | 7.4 | Dark | Data to be determined | Data to be determined |
| Alkaline | e.g., Tris-HCl | 37 | 9.0 | Dark | Data to be determined | Data to be determined |
| Photostability | e.g., PBS | 25 | 7.4 | Light | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Assessing the Stability of Go 6976 in Aqueous Solution using HPLC
This protocol provides a general framework for determining the degradation rate of Go 6976 under various experimental conditions.
-
Preparation of Go 6976 Solutions:
-
Prepare a concentrated stock solution of Go 6976 in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration in the aqueous buffer or cell culture medium to be tested (e.g., phosphate-buffered saline (PBS), cell culture medium). Ensure the final DMSO concentration is low and consistent across all samples.
-
-
Incubation under Different Conditions:
-
pH Stability: Incubate the Go 6976 solution in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) at a constant temperature (e.g., 37°C).
-
Temperature Stability: Incubate the Go 6976 solution at different temperatures (e.g., 4°C, 25°C, 37°C) in a buffer of constant pH.
-
Photostability: Expose the Go 6976 solution to a standardized light source (e.g., cool white fluorescent and near UV lamp) as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solutions.
-
Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of the remaining intact Go 6976 in each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The HPLC method should be able to separate the parent Go 6976 peak from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of Go 6976 versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) of Go 6976 under each condition.
-
Signaling Pathways
Go 6976 primarily targets PKCα and PKCβ1, but also affects other important signaling kinases. Understanding these pathways is crucial for interpreting experimental results.
Caption: Go 6976 inhibits PKCα/β1, JAK2, and FLT3 signaling pathways.
Caption: Workflow for determining Go 6976 stability in aqueous solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Go 6976 incubation time for maximum inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Go 6976, a potent protein kinase C (PKC) inhibitor. This guide focuses on optimizing incubation time to achieve maximum desired inhibitory effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Go 6976 and what are its primary targets?
Go 6976 is a potent, cell-permeable, and selective inhibitor of calcium-dependent protein kinase C (PKC) isoforms. It is an indolocarbazole compound that acts as an ATP-competitive inhibitor.[1][2][3] Its primary targets are PKCα and PKCβ1, with high affinity in the low nanomolar range.[1][4] It shows significantly less activity against calcium-independent PKC isoforms such as PKCδ, -ε, and -ζ.[4]
Q2: What are the off-target effects of Go 6976?
While highly selective for Ca²⁺-dependent PKC isoforms, Go 6976 can inhibit other kinases at higher concentrations. These include Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and tropomyosin receptor kinases A and B (TrkA and TrkB).[1][2] Awareness of these off-target effects is crucial for interpreting experimental results, especially when using higher concentrations or in cell types where these kinases are prominent.
Q3: What is a typical working concentration for Go 6976?
The optimal concentration of Go 6976 is highly dependent on the cell type and the specific research question. Based on its IC₅₀ values, a starting concentration range of 100 nM to 1 µM is often used for in vitro cell-based assays.[2] However, some studies have reported effects at concentrations as low as 30 nM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store Go 6976 stock solutions?
Go 6976 is typically supplied as a lyophilized powder and is soluble in DMSO to create a stock solution, often at a concentration of 1-10 mM. For a 1 mM stock, you can reconstitute 500 µg in 1.32 ml of DMSO.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][2] Store the lyophilized powder and stock solutions at -20°C, protected from light.[2] Once in solution, it is best to use it within 3 months to maintain its potency.[2]
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time with Go 6976 is critical for achieving maximal and specific inhibition. The ideal duration depends on several factors, including the cell type, the specific PKC-mediated event being studied, and the concentration of the inhibitor.
Issue 1: No or weak inhibition observed.
-
Possible Cause 1: Incubation time is too short.
-
Troubleshooting Step: The inhibitory effect of Go 6976 may not be immediate. For signaling events that occur rapidly, a pre-incubation period of 30 minutes to 1 hour is often sufficient.[2] However, for longer-term cellular processes such as changes in gene expression or cell proliferation, a longer incubation of 24 to 48 hours or more may be necessary.[1][6] Consider a time-course experiment to determine the optimal incubation period for your endpoint.
-
-
Possible Cause 2: Insufficient concentration.
-
Troubleshooting Step: The effective concentration can vary between cell lines. Perform a dose-response curve to identify the optimal concentration for your specific cells.
-
-
Possible Cause 3: Inhibitor degradation.
Issue 2: Off-target effects or cellular toxicity observed.
-
Possible Cause 1: Incubation time is too long.
-
Troubleshooting Step: Prolonged exposure to any inhibitor can lead to off-target effects or cellular stress. Try reducing the incubation time. A shorter incubation period with a higher, yet non-toxic, concentration might be more effective and specific.
-
-
Possible Cause 2: Concentration is too high.
-
Troubleshooting Step: High concentrations of Go 6976 can inhibit other kinases, leading to confounding results.[2] Refer to the IC₅₀ values for its primary and secondary targets to select a concentration range that is selective for PKCα and PKCβ1. A cytotoxicity assay (e.g., MTS or MTT) can help determine the maximum non-toxic concentration for your cells.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell confluence or passage number.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density and are within a similar passage number range for all experiments. Cellular signaling can be highly dependent on cell density.
-
-
Possible Cause 2: Inconsistent pre-incubation or treatment timing.
-
Troubleshooting Step: Standardize the timing of all experimental steps, including pre-incubation with Go 6976 and the addition of any stimulating agents. For some signaling pathways, the inhibitory effect is most potent when Go 6976 is added before or within a short time frame of the stimulus.[7]
-
Data Presentation
Table 1: IC₅₀ Values of Go 6976 for Various Kinases
| Kinase | IC₅₀ (nM) | Reference |
| PKCα | 2.3 | [1] |
| PKCβ1 | 6.2 | [1] |
| PKC (Rat Brain) | 7.9 | [1] |
| TrkA | 5 | |
| TrkB | 30 | |
| JAK2 | 130 | |
| JAK3 | 370 | |
| PKCδ | > 3000 | |
| PKCε | > 3000 | |
| PKCζ | > 3000 |
Table 2: Recommended Incubation Times for Different Cellular Assays
| Assay Type | Recommended Incubation Time | Notes | Reference |
| Kinase Activity Assay (in vitro) | 5 - 10 minutes | Assaying direct inhibition of purified or immunoprecipitated kinase. | [1] |
| Short-term Signaling Events (e.g., phosphorylation) | 30 minutes - 1 hour (pre-incubation) | Pre-incubation is crucial before adding a stimulus. | [2] |
| Cell Migration/Invasion Assays | 6 - 24 hours | The duration depends on the migratory speed of the cells. | [8][9] |
| Cell Proliferation/Viability Assays | 24 - 96 hours | Longer incubation times are typically required to observe effects on cell number. | [1][5] |
| Gene Expression Analysis | 4 - 48 hours | Time-course experiments are recommended to capture transcriptional changes. | |
| HIV-1 Induction Inhibition | Pre-incubation or within 1 hour of induction | The inhibitory effect is reduced if added later. Long-term growth in non-toxic concentrations is also possible. | [7] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Starvation (Optional): For studies involving growth factor stimulation, serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-incubation with Go 6976:
-
Prepare the desired concentration of Go 6976 in serum-free or complete medium.
-
Aspirate the old medium from the cells and add the medium containing Go 6976.
-
Pre-incubate for the optimized duration (e.g., 30 minutes to 1 hour for short-term signaling).
-
-
Stimulation: Add the agonist or stimulus of interest and incubate for the desired time period.
-
Lysis and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Analyze the protein of interest by Western blotting, ELISA, or other relevant techniques.
-
Protocol 2: In Vitro Kinase Assay
-
Assay Buffer Preparation: Prepare a kinase assay buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, and 1 mM DTT.[1]
-
Reaction Mixture: In a microfuge tube, combine the assay buffer, the purified or immunoprecipitated PKC enzyme, a suitable substrate (e.g., histone H1), and the lipid cofactors phosphatidylserine and diacylglycerol.[1]
-
Inhibitor Addition: Add Go 6976 at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).[1]
-
Incubation: Incubate the reaction mixture at 30°C for a short period (e.g., 5-10 minutes).[1]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 8.5% H₃PO₄).[1]
-
Analysis: Measure the incorporation of the phosphate group into the substrate using methods like scintillation counting for radiolabeled ATP or specific antibodies for phosphorylated substrates.[1]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PKC Inhibitors: Go 6976 vs. The Field
In the landscape of signal transduction research and drug discovery, Protein Kinase C (PKC) inhibitors are indispensable tools for dissecting cellular pathways and developing novel therapeutics. Go 6976, a potent and selective inhibitor of conventional PKC isoforms, stands as a cornerstone in this field. This guide provides an objective comparison of Go 6976 with other widely used PKC inhibitors, including Staurosporine, Bisindolylmaleimide I, Enzastaurin, and Sotrastaurin. We present a comprehensive analysis of their inhibitory profiles, supported by quantitative data, and offer detailed experimental protocols for their evaluation.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and utility of a PKC inhibitor are largely defined by its potency (IC50 or Ki values) against different PKC isoforms and its selectivity over other kinases. The following table summarizes the inhibitory activities of Go 6976 and its counterparts against a panel of kinases.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Other Notable Targets (IC50/Ki in nM) |
| Go 6976 | PKCα | 2.3[1][2][3] | - | JAK2 (130), Flt3[1][3] |
| PKCβ1 | 6.2[1][2] | - | ||
| PKC (rat brain) | 7.9[3] | - | ||
| PKCδ, ε, ζ | >3000[1] | - | ||
| Staurosporine | PKC (general) | 0.7 - 2.7[4][5] | - | PKA (15), c-Fgr (2), Phosphorylase kinase (3)[5] |
| PKCα | 2[6] | - | A broad-spectrum kinase inhibitor[6] | |
| PKCγ | 5[6] | - | ||
| PKCη | 4[6] | - | ||
| PKCδ | 20[6] | - | ||
| PKCε | 73[6] | - | ||
| PKCζ | 1086[6] | - | ||
| Bisindolylmaleimide I (GF109203X) | PKCα | 8.4 - 20[7][8][9] | 14 | GSK-3[9] |
| PKCβI | 17 - 18[7][8][9] | - | ||
| PKCβII | 16[8][9] | - | ||
| PKCγ | 20[8][9] | - | ||
| PKCδ | 132 - 200[7] | - | ||
| PKCε | 132 - 200[7] | - | ||
| PKCζ | ~6000[7] | - | ||
| Enzastaurin (LY317615) | PKCβ | 6[4][10] | - | AKT and GSK3β signaling[4] |
| PKCα | 39[4] | - | ||
| PKCγ | 83[4] | - | ||
| PKCε | 110[4] | - | ||
| Sotrastaurin (AEB071) | PKCθ | - | 0.22[11][12] | Pan-PKC inhibitor (except PKCζ)[12] |
| PKCβ | - | 0.64[11][12] | ||
| PKCα | - | 0.95[11][12] | ||
| PKCη | - | 1.8[11][12] | ||
| PKCδ | - | 2.1[11][12] | ||
| PKCε | - | 3.2[11][12] |
Go 6976 emerges as a highly potent inhibitor with remarkable selectivity for conventional PKC isoforms (α and β1) over novel and atypical isoforms.[1][2] This specificity makes it an excellent tool for studies focused on Ca2+-dependent PKC signaling. However, it's important to note its inhibitory activity against other kinases like JAK2 and Flt3 at higher concentrations.[1][3]
Staurosporine , one of the earliest discovered PKC inhibitors, exhibits very high potency but is notoriously non-selective, inhibiting a wide range of protein kinases.[5][6] This broad activity profile makes it useful as a general kinase inhibitor but limits its utility for studying specific PKC isoform functions.
Bisindolylmaleimide I (GF109203X) offers good potency for conventional PKC isoforms and better selectivity than staurosporine.[7][8][9] It shows weaker inhibition of novel PKC isoforms and is often used as a more selective alternative to staurosporine for studying conventional PKC roles.[7]
Enzastaurin is a selective inhibitor of PKCβ, with significantly lower potency against other conventional and novel isoforms.[4][10] Its development has been primarily focused on its anti-angiogenic properties in cancer therapy.[4]
Sotrastaurin (AEB071) acts as a pan-PKC inhibitor, potently inhibiting both conventional and novel PKC isoforms with the notable exception of the atypical PKCζ.[11][12] Its broad PKC inhibition profile makes it suitable for studies where the goal is to inhibit multiple PKC activities simultaneously.
Experimental Protocols
To facilitate the rigorous evaluation of these inhibitors, we provide detailed protocols for three key experimental assays.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific PKC isoform.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Test inhibitors (e.g., Go 6976) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PS/DAG vesicles, and the PKC substrate.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PKC isozyme. Pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Downstream PKC Signaling
This method assesses the effect of PKC inhibitors on the phosphorylation of downstream target proteins in cells.
Materials:
-
Cell culture reagents
-
Cell line of interest
-
PKC activators (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the PKC inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a specified time to induce downstream signaling.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Cell Viability/Proliferation (MTS) Assay
This colorimetric assay determines the effect of PKC inhibitors on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
PKC inhibitors
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PKC inhibitor or vehicle (DMSO). Include wells with media only as a background control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.[13]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.[13]
-
Measure the absorbance of each well at 490 nm using a microplate reader.[13]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing Pathways and Processes
To further aid in the understanding of PKC inhibition, the following diagrams illustrate key concepts.
Caption: Overview of the Protein Kinase C (PKC) signaling cascade.
Caption: A typical workflow for screening and characterizing PKC inhibitors.
Caption: A decision tree to guide the selection of an appropriate PKC inhibitor.
References
- 1. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The PKC inhibitor AEB071 may be a therapeutic option for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. broadpharm.com [broadpharm.com]
Go 6976 vs. Staurosporine: A Comparative Guide to Kinase Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, Go 6976 and staurosporine represent two distinct classes of molecules: the selective and the broad-spectrum. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | Go 6976 | Staurosporine |
| Primary Targets | Ca2+-dependent Protein Kinase C isoforms (PKCα, PKCβ1) | Broad-spectrum kinase inhibitor |
| Selectivity | Relatively selective | Highly non-selective |
| Common Applications | Studying specific PKC isoform functions, investigating JAK-STAT signaling | Inducing apoptosis, general kinase inhibition studies |
Kinase Selectivity Profile
The inhibitory activity of Go 6976 and staurosporine has been evaluated against a wide range of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | Go 6976 IC50 (nM) | Staurosporine IC50 (nM) |
| Protein Kinase C (PKC) | ||
| PKC (general) | 7.9 | 3[1] |
| PKCα | 2.3 | - |
| PKCβ1 | 6.2 | - |
| PKCδ | > 3000 | - |
| PKCε | > 3000 | - |
| PKCζ | > 3000 | - |
| Janus Kinase (JAK) | ||
| JAK2 | 130 | - |
| JAK3 | 370 | - |
| Tropomyosin receptor kinase (Trk) | ||
| TrkA | 5 | - |
| TrkB | 30 | - |
| Other Kinases | ||
| p60v-src Tyrosine Kinase | - | 6[1] |
| Protein Kinase A (PKA) | - | 7[1] |
| CaM Kinase II | - | 20[1] |
As the data illustrates, staurosporine is a potent inhibitor of a broad range of kinases, often with IC50 values in the low nanomolar range[1][2]. This lack of specificity makes it a powerful tool for inducing widespread effects like apoptosis but limits its utility for studying the function of a single kinase.
Conversely, Go 6976 demonstrates significant selectivity for the calcium-dependent isoforms of Protein Kinase C, specifically PKCα and PKCβ1, with much lower potency against other PKC isoforms. It also exhibits inhibitory activity against JAK2, JAK3, TrkA, and TrkB kinases. This more focused activity profile makes Go 6976 a more suitable tool for dissecting the roles of these specific kinases in cellular processes.
Signaling Pathway Inhibition
The differential selectivity of Go 6976 and staurosporine translates to their effects on distinct signaling pathways.
Go 6976: Targeting PKC and JAK-STAT Pathways
Go 6976's primary mechanism of action is the inhibition of conventional PKC isoforms. By doing so, it can modulate a wide array of cellular processes regulated by this family of kinases, including cell proliferation, differentiation, and apoptosis. Additionally, its inhibitory effect on JAK2 and JAK3 allows for the investigation of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune responses[3].
Staurosporine: A Potent Inducer of Apoptosis
Staurosporine's broad-spectrum kinase inhibition leads to a cascade of events culminating in programmed cell death, or apoptosis. It is known to activate initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis[4].
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their characterization. A common and reliable method is the in vitro kinase assay using a radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.
In Vitro Kinase Assay (Radiolabeled ATP Filter Binding Assay)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by a kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP
-
Go 6976 or staurosporine (or other test compounds) dissolved in DMSO
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (Go 6976 or staurosporine) or DMSO (as a vehicle control) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The filter paper binds the phosphorylated substrate.
-
Washing: Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP[5].
-
Quantification: Place the washed filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The choice between Go 6976 and staurosporine is fundamentally a choice between selectivity and broad-spectrum activity. For researchers aiming to dissect the specific roles of PKCα, PKCβ1, or the JAK-STAT pathway, Go 6976 offers a more targeted approach with fewer off-target effects. In contrast, for studies requiring the induction of apoptosis or a general inhibition of kinase activity, staurosporine remains a potent and widely used tool. A thorough understanding of their respective selectivity profiles is paramount for the accurate interpretation of experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Go 6976 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Go 6976, a potent protein kinase C (PKC) inhibitor, with alternative compounds. It includes supporting experimental data and detailed protocols to aid researchers in validating its target engagement in a cellular context.
Introduction to Go 6976
Go 6976 is an indolocarbazole compound that acts as a potent, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC). It exhibits high selectivity for the calcium-dependent conventional PKC isoforms, namely PKCα and PKCβ1.[1][2][3] Understanding and validating the engagement of Go 6976 with its intended targets within a cellular environment is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.
Performance Comparison: Go 6976 vs. Alternative PKC Inhibitors
The efficacy and selectivity of Go 6976 are best understood when compared with other commonly used PKC inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Go 6976 and its alternatives against various protein kinases. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| Go 6976 | PKCα | 2.3 | Selective for conventional PKCs (α, β1) [1][2][3] |
| PKCβ1 | 6.2 | ||
| PKC (rat brain) | 7.9 | ||
| TrkA | 5 | Off-target activity[1][2][3] | |
| TrkB | 30 | Off-target activity[1][2][3] | |
| JAK2 | 130 | Off-target activity[1][2][3] | |
| JAK3 | 370 | Off-target activity[1][2][3] | |
| Gö 6850 (GF 109203X) | PKCα | ~10 | Broad-spectrum PKC inhibitor |
| PKCβ1 | ~15 | Inhibits conventional and novel PKCs | |
| PKCδ | ~20 | ||
| PKCε | ~25 | ||
| PKCζ | >1000 | ||
| Sotrastaurin (AEB071) | PKCα | 0.22 | Potent inhibitor of conventional and novel PKCs[1] |
| PKCβ | 0.64 | ||
| PKCδ | 1.6 | ||
| PKCε | 2.1 | ||
| PKCθ | 0.95 | ||
| Enzastaurin (LY317615) | PKCβ | 6 | Selective for PKCβ[4] |
| PKCα | 39 | ||
| PKCγ | 83 | ||
| PKCε | 110 | ||
| H-7 | PKC | ~6000 | Non-selective PKC inhibitor[5] |
Experimental Protocols for Target Validation
Validating that a small molecule interacts with its intended target within the complex cellular environment is a critical step in drug discovery and chemical biology. Below are detailed protocols for two key experimental methods to validate Go 6976 target engagement.
Western Blotting for Downstream Pathway Inhibition
This method indirectly assesses target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase. Inhibition of the kinase by Go 6976 should lead to a decrease in the phosphorylation of its substrate.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. The following day, pre-treat the cells with varying concentrations of Go 6976 (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: If the pathway is not basally active, stimulate the cells with a known activator of PKC (e.g., Phorbol 12-myristate 13-acetate - PMA) for a predetermined time (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin). Densitometric analysis can then be performed to quantify the change in phosphorylation.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful biophysical method to directly assess the binding of a ligand to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat cultured cells with Go 6976 at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1 hour) under normal culture conditions.
-
Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting as described in the previous protocol, using a primary antibody specific for the target protein (PKCα or PKCβ).
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the Go 6976-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for the Go 6976-treated sample indicates target engagement.
Visualizing the Mechanism of Action
To understand the context in which Go 6976 functions, it is essential to visualize the signaling pathway it inhibits and the experimental workflows used to validate its activity.
Caption: Workflow for validating Go 6976 target engagement.
Caption: Simplified PKC signaling pathway showing Go 6976 inhibition.
References
A Comparative Guide to PKC Isoform Inhibition: Go 6976 vs. Gö 6983
This guide provides a detailed comparison of two widely used protein kinase C (PKC) inhibitors, Go 6976 and Gö 6983. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs based on isoform selectivity and potency.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[1][2] The PKC family is divided into three subfamilies based on their structure and activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which are dependent on both Ca²⁺ and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but require DAG.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both Ca²⁺ and DAG.
Go 6976 and Gö 6983 are both potent, ATP-competitive, indolocarbazole-based inhibitors of PKC, but they exhibit distinct selectivity profiles across the various isoforms. Go 6976 is recognized for its selective inhibition of conventional, Ca²⁺-dependent PKC isoforms, whereas Gö 6983 acts as a broad-spectrum PKC inhibitor, targeting conventional, novel, and to a lesser extent, atypical isoforms.[1][3] Their differential activity makes them valuable tools for dissecting the roles of specific PKC subfamilies in cellular signaling.
Data Presentation: Inhibitory Activity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Go 6976 and Gö 6983 against a range of PKC isoforms and other kinases. These values highlight the differential selectivity of the two compounds.
| Target Isoform | Go 6976 IC₅₀ (nM) | Gö 6983 IC₅₀ (nM) | Isoform Subfamily |
| PKCα | 2.3 - 7.9[4][5] | 7[6] | Conventional |
| PKCβ1 | 6.2[1][4][5] | 7[6] | Conventional |
| PKCγ | > 3000 (low affinity)[3] | 6[6] | Conventional |
| PKCδ | > 3000[1] | 10[6] | Novel |
| PKCε | > 3000[1] | N/A | Novel |
| PKCζ | > 3000[1] | 60[6] | Atypical |
| PKCμ (PKD1) | 20[5][7] | 20,000[6][8] | - |
N/A: Data not consistently available in cited literature.
Summary of Selectivity:
-
Go 6976 is highly selective for conventional PKC isoforms (PKCα, PKCβ1) and PKCμ (also known as PKD1).[4][5][7] It shows minimal to no activity against novel and atypical isoforms at similar concentrations.[1]
-
Gö 6983 is a pan-PKC inhibitor, effectively targeting conventional (α, β, γ) and novel (δ) isoforms with high potency.[6] It also inhibits the atypical isoform PKCζ, though with a higher IC₅₀ value. Notably, it is a very poor inhibitor of PKCμ, making it a useful tool to differentiate PKCμ activity from that of other PKC isoforms.[6][7]
Mandatory Visualizations
The following diagrams illustrate the PKC signaling family and a typical workflow for kinase inhibition assays.
Caption: PKC isoform families and the primary targets of Go 6976 and Gö 6983.
References
- 1. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials | MDPI [mdpi.com]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 6. G 6983 [sigmaaldrich.com]
- 7. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
Efficacy of Go 6976 in Cancer Cell Lines: A Comparative Guide
Go 6976 is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) with notable selectivity for Ca²⁺-dependent isoforms.[1][2] This indolocarbazole compound has garnered significant interest within the cancer research community for its multifaceted effects on tumor cell proliferation, survival, and invasion. This guide provides a comparative analysis of Go 6976's efficacy across various cancer cell lines, details the experimental protocols used to assess its activity, and visualizes its mechanism of action through signaling pathway diagrams.
Comparative Efficacy of Go 6976
Go 6976 primarily targets the conventional PKC isoforms, PKCα and PKCβ1, with high potency.[3] Its inhibitory action extends to other kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), highlighting its potential for broader therapeutic applications in oncology.[3][4]
Quantitative Analysis of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the IC50 values of Go 6976 against various kinases and its effect on the viability of different cancer cell lines.
Table 1: Kinase Inhibitory Activity of Go 6976
| Target Kinase | IC50 (nM) |
| PKCα | 2.3 |
| PKCβ1 | 6.2 |
| PKC (rat brain) | 7.9 |
| JAK2 | Potent inhibitor (specific IC50 not consistently reported) |
| FLT3 | Potent inhibitor (specific IC50 not consistently reported) |
Table 2: Efficacy of Go 6976 in Cancer Cell Lines (Cell Viability)
| Cell Line | Cancer Type | Effect | IC50/Concentration |
| 5637 | Urinary Bladder Carcinoma | Inhibition of invasion | Effective at 100 nM - 1 µM |
| T24 | Urinary Bladder Carcinoma | Inhibition of invasion | Effective at 100 nM - 1 µM |
| MDA-MB-231 | Breast Cancer (p53-defective) | Enhanced cytotoxicity with SN38 | 100 nM |
| Primary AML cells | Acute Myeloid Leukemia | Reduced cell survival | Reduced survival to 55% (FLT3-ITD) and 69% (FLT3-WT) of control |
| M2 and M4T2 | Melanoma | Inhibition of anchorage-independent growth and migration | Strong inhibition at tested concentrations |
Signaling Pathways Modulated by Go 6976
Go 6976 exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Protein Kinase C (PKC) Signaling Pathway
Go 6976's primary mechanism of action is the inhibition of conventional PKC isoforms. This disruption interferes with downstream signaling cascades that are often dysregulated in cancer.
Caption: Inhibition of the PKC signaling pathway by Go 6976.
JAK/STAT Signaling Pathway
Go 6976 has also been shown to be a potent inhibitor of the JAK2 kinase, a critical component of the JAK/STAT signaling pathway, which is frequently activated in hematological malignancies.[4]
Caption: Inhibition of the JAK/STAT signaling pathway by Go 6976.
Experimental Protocols
The following section details a representative experimental protocol for determining the efficacy of Go 6976 in cancer cell lines using a common cell viability assay.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of Go 6976 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Go 6976 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Go 6976 in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Go 6976. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Go 6976 relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Go 6976 concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which represents the concentration of Go 6976 that inhibits cell viability by 50%.
Caption: Experimental workflow for a typical MTT cell viability assay.
Comparison with Other PKC Inhibitors
Several other compounds have been developed to target the PKC family. Go 6976 distinguishes itself through its selectivity for conventional PKC isoforms.
-
Sotrastaurin (AEB071): A potent inhibitor of both classical and novel PKC isoforms.[5][6] In metastatic uveal melanoma, a combination of sotrastaurin and a PI3Kα inhibitor showed synergistic cell death in preclinical models.[5]
-
Gö 6983: A broad-spectrum PKC inhibitor that, unlike Go 6976, also inhibits novel and atypical PKC isoforms. In melanoma cells, Go 6976, but not Gö 6983, was able to reverse the E- to N-cadherin switch, a hallmark of epithelial-mesenchymal transition.[7][8]
-
Safingol and Rottlerin: In urinary bladder carcinoma cells, the PKCα inhibitor Safingol had similar but less pronounced effects on cell clustering compared to Go 6976, while the PKCδ inhibitor Rottlerin had the opposite effect.[1]
Preclinical and Clinical Status
Conclusion
Go 6976 is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of conventional PKC isoforms and other cancer-relevant kinases. Its ability to inhibit cell proliferation, invasion, and overcome cell cycle checkpoints in various cancer cell lines underscores its promise. However, a more comprehensive evaluation of its efficacy across a broader panel of cancer cell lines and further investigation into its clinical potential are warranted. The provided experimental protocols and pathway diagrams serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic utility of Go 6976.
References
- 1. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma [frontiersin.org]
- 7. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Go 6976 and UCN-01 on cell cycle arrest.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Go 6976 and UCN-01, two widely studied kinase inhibitors, with a specific focus on their mechanisms and efficacy in inducing cell cycle arrest. The information presented is supported by experimental data from peer-reviewed literature to aid in experimental design and drug development decisions.
Introduction
Go 6976 and UCN-01 (7-hydroxystaurosporine) are potent, multi-targeted protein kinase inhibitors that have demonstrated significant effects on cell cycle progression. While both were initially investigated in the context of Protein Kinase C (PKC) inhibition, their activities extend to other critical cell cycle regulators, making them valuable tools for cancer research. This guide dissects their comparative pharmacology, efficacy at inducing cell cycle arrest, and the signaling pathways they modulate.
Mechanism of Action and Signaling Pathways
Both Go 6976 and UCN-01 exert their effects by inhibiting key kinases that govern cell cycle checkpoints. However, they exhibit different selectivity profiles and downstream consequences.
Go 6976 is a potent inhibitor of conventional PKC isoforms (PKCα, PKCβ1) and has been identified as a strong inhibitor of the checkpoint kinase Chk1.[1][2][3] Its ability to abrogate DNA damage-induced S and G2 checkpoints is a key feature of its anti-cancer potential, particularly in p53-deficient tumors.[1][4] The abrogation of these checkpoints occurs at concentrations lower than those required to inhibit PKC, suggesting a selective action on the cell cycle machinery.[1]
UCN-01 , a derivative of staurosporine, also inhibits PKC but has a broader target profile that includes cyclin-dependent kinases (CDKs) and a potent inhibition of Chk1.[5][6][7] This allows UCN-01 to interfere with the cell cycle at multiple points. It is known to abrogate the S and G2 checkpoints, often synergizing with DNA-damaging agents, and can also induce a G1 arrest, in some cases through the induction of p21.[8][9][10][11]
Caption: Signaling pathways affected by Go 6976 and UCN-01 leading to cell cycle modulation.
Comparative Performance Data
The following table summarizes the quantitative data on the inhibitory activities and cell cycle effects of Go 6976 and UCN-01.
| Parameter | Go 6976 | UCN-01 |
| Primary Targets | PKCα, PKCβ1, Chk1, JAK2, Flt3[2] | PKC, Chk1, PDK1, Cdk2, Cdk4, Cdk6[6][7] |
| IC50 (PKCα) | 2.3 nM[2][3] | Ki = 0.44 nM[12] |
| IC50 (PKCβ1) | 6.2 nM[2][3] | ~1 nM (for cPKC isozymes)[12] |
| Cell Cycle Arrest | Abrogation of S and G2 arrest.[1] Can induce mitosis in G2-arrested cells.[13] | Induces S and G2/M phase arrest.[9] Can also induce G1 arrest.[8][11] |
| Effective Concentration | Sub-micromolar range for checkpoint abrogation.[1] | 69.76 to 222.74 nM (IC50 for growth inhibition in hepatoma cells).[9] |
| Cell Lines Tested | Breast cancer, urinary bladder carcinoma, small cell lung cancer.[1][4][13] | Hepatoma, non-small-cell lung carcinoma, breast carcinoma, neuroblastoma.[8][9][11][14] |
| Key Differentiator | Retains high potency in human serum; less toxic as a single agent.[1] | Binds avidly to human plasma proteins, limiting bioavailability.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of Go 6976 and UCN-01 are provided below.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with Go 6976, UCN-01, or vehicle control for the specified duration.
-
Harvesting: Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold PBS. While vortexing at a low speed, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for several weeks.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[16] A histogram of fluorescence intensity will show distinct peaks corresponding to G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol allows for the detection and semi-quantification of key proteins involved in cell cycle regulation (e.g., Cyclins, CDKs, Chk1, p21).[17][18][19]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-p-Chk1, anti-p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-50 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[20][21]
Caption: A typical experimental workflow for comparing Go 6976 and UCN-01 effects on cell cycle.
Comparative Logic and Conclusion
The choice between Go 6976 and UCN-01 depends on the specific research question and experimental context.
Caption: Logical comparison of the key features of Go 6976 and UCN-01.
References
- 1. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCN-01 Kyowa Hakko Kogyo Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of UCN-01 in combination with irinotecan in patients with metastatic triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle-dependent potentiation of cisplatin by UCN-01 in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21waf1 or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKC inhibitor Go6976 induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 17. pubcompare.ai [pubcompare.ai]
- 18. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Go 6976: A Comparative Analysis of In Vitro and In Vivo Efficacy
Go 6976 is a potent and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating significant therapeutic potential in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
In Vitro Efficacy
Go 6976 exhibits high potency and selectivity for the calcium-dependent isoforms of PKC, particularly PKCα and PKCβ1. Its inhibitory activity has been characterized across a range of kinase assays and cell-based models.
Table 1: In Vitro Inhibitory Activity of Go 6976 against Various Kinases
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| PKC (rat brain) | 7.9 | Cell-free assay | |
| PKCα | 2.3 | Cell-free assay | |
| PKCβ1 | 6.2 | Cell-free assay | |
| PKCδ | > 3000 | In vitro kinase assay | |
| PKCε | > 3000 | In vitro kinase assay | |
| PKCζ | > 3000 | In vitro kinase assay | |
| JAK2 | 130 | Tyrosine kinase assay | |
| JAK3 | 370 | Tyrosine kinase assay | |
| Flt3 | Potent inhibitor | Not specified | [1] |
| TrkA | 5 | Tyrosine kinase assay | |
| TrkB | 30 | Tyrosine kinase assay |
Experimental Protocol: In Vitro PKC Kinase Assay
This protocol outlines a standard method for determining the inhibitory activity of Go 6976 against PKC isoforms.
Materials:
-
Recombinant human PKCα, PKCβ1, PKCδ, PKCε, PKCζ
-
Go 6976 (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Substrate peptide (e.g., Myelin Basic Protein)
-
[γ-32P]ATP
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate peptide, and activating lipids.
-
Add varying concentrations of Go 6976 or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the respective PKC isozyme to each well.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Kinase Assay Workflow
In Vivo Efficacy
Go 6976 has demonstrated anti-tumor activity in various animal models of cancer.
Table 2: In Vivo Efficacy of Go 6976 in Xenograft Models
| Cancer Type | Animal Model | Go 6976 Dosage | Efficacy | Reference |
| Urinary Bladder Carcinoma | Nude mice | Not specified | Inhibition of tumor cell migration and invasion | [2][3] |
| Melanoma | Not specified | 1 µM (in vitro treatment of cells for xenograft) | Reversion of metastatic phenotype | [4] |
Comparison with Other PKC Inhibitors
The efficacy of Go 6976 has been compared to other PKC inhibitors, highlighting its unique selectivity profile.
-
Gö 6983: A broad-spectrum PKC inhibitor that, unlike Go 6976, did not induce the reversion of the E- to N-cadherin switch in melanoma cells, suggesting different mechanisms of action.[4]
-
Safingol: A PKCα inhibitor that showed similar but less pronounced effects on promoting cell junction formation in bladder cancer cells compared to Go 6976.[2]
-
Rottlerin: A PKCδ inhibitor that had the opposite effect of Go 6976, causing dissociation of cell junctions in bladder cancer cells.[2]
-
Bisindolylmaleimide I: A broad-spectrum PKC inhibitor that showed no apparent effect on the morphology or cell junctions of bladder cancer cells.[2]
-
Enzastaurin: A selective PKCβ inhibitor that has shown antitumor activity in transitional cell carcinoma and B-cell lymphoma models.[5][6][7][8] In xenografts of human transitional cell carcinoma, enzastaurin at 100 mg/kg thrice daily significantly inhibited tumor growth.[5]
-
Sotrastaurin: A pan-PKC inhibitor that has been investigated in transplantation for its immunosuppressive effects by preventing T lymphocyte activation.[9][10] In a rat model of liver transplantation, sotrastaurin treatment improved survival and reduced hepatocellular damage.[9]
Signaling Pathways
Go 6976 exerts its effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
PKC Signaling Pathway
Go 6976 primarily targets the conventional PKC isoforms (α and β1), which are activated by diacylglycerol (DAG) and calcium. Inhibition of these kinases can affect downstream signaling cascades that regulate various cellular processes.
Go 6976 Inhibition of cPKC Pathway
JAK/STAT and FLT3 Signaling Pathways
Go 6976 has also been shown to inhibit Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are involved in hematopoietic cell proliferation and survival.[1] Dysregulation of these pathways is implicated in various hematological malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sotrastaurin, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PKC Inhibition with Go 6976: A Comparative Guide with Positive Control
This guide provides a comprehensive comparison of Go 6976, a potent Protein Kinase C (PKC) inhibitor, with other alternatives. It includes detailed experimental protocols and supporting data to validate its inhibitory effects using a positive control, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction to PKC Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity has been implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.
Go 6976 is a well-characterized inhibitor of PKC.[1][2] To rigorously validate its efficacy and specificity, it is essential to conduct experiments that include a positive control for PKC activation. Phorbol 12-myristate 13-acetate (PMA), a potent tumor promoter, serves as a widely used positive control as it mimics the endogenous activator of conventional and novel PKCs, diacylglycerol (DAG).[3][4][5] This guide outlines the necessary steps and provides comparative data for confirming PKC inhibition by Go 6976.
Comparative Analysis of PKC Inhibitors
Go 6976 exhibits selectivity for calcium-dependent PKC isoforms.[6] Its performance is best understood when compared with other commonly used PKC inhibitors that have different isoform specificities and mechanisms of action.
| Inhibitor | Target PKC Isoforms | IC50 Values | Mechanism of Action | Key Features |
| Go 6976 | PKCα, PKCβ1 | PKCα: 2.3 nM, PKCβ1: 6.2 nM, Overall PKC: 7.9 nM[2] | ATP-competitive | Selective for Ca²⁺-dependent (conventional) PKCs.[7] Does not inhibit PKCδ, -ε, or -ζ. |
| Go 6983 | Broad Spectrum (PKCα, β, γ, δ, ζ) | PKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM | ATP-competitive | A broad-spectrum inhibitor, useful for pan-PKC inhibition studies.[7] |
| Sotrastaurin (AEB071) | PKCα, PKCβ, PKCθ | PKCα: 0.22 nM, PKCβ: 0.64 nM, PKCθ: 0.95 nM | ATP-competitive | Potent inhibitor of conventional and novel PKC isoforms. |
| Enzastaurin (LY317615) | PKCβ selective | PKCβ: 6 nM | ATP-competitive | High selectivity for PKCβ over other isoforms.[8] |
| Rottlerin | Primarily PKCδ | IC50 varies; often used at 5-10 µM | Disputed; may not be a direct PKC inhibitor | Initially described as a PKCδ inhibitor, but its specificity is now questioned.[9] |
| Bisindolylmaleimide I (GF109203X) | Broad Spectrum (PKCα, βI, βII, γ, δ, ε) | PKCα: 20 nM, PKCβI: 17 nM, PKCβII: 20 nM, PKCγ: 14 nM, PKCδ: 24 nM, PKCε: 21 nM | ATP-competitive | Broad-spectrum inhibitor affecting conventional and novel PKCs.[9] |
Experimental Protocols
To confirm that Go 6976 inhibits PKC activity, a robust experimental design is required. This involves stimulating cells with a PKC activator (PMA) and then treating them with Go 6976.
PKC Kinase Activity Assay (Cell-Based)
This protocol describes a general method for measuring PKC activity in cell lysates using a colorimetric assay kit.
Materials:
-
Cell line expressing target PKC isoforms (e.g., HeLa, HEK293)
-
Go 6976 (Inhibitor)
-
PMA (Phorbol 12-myristate 13-acetate) (Positive Control Activator)
-
DMSO (Vehicle Control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to 80-90% confluency.
-
Prepare treatment conditions:
-
Vehicle Control (DMSO)
-
PMA alone (e.g., 100 nM for 15-30 minutes)[10]
-
Go 6976 alone (e.g., 100 nM for 1 hour)
-
Go 6976 pre-treatment (1 hour) followed by PMA stimulation (15-30 minutes)
-
-
Remove culture medium and treat cells with the respective conditions.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Kinase Activity Assay:
-
Follow the manufacturer's protocol for the PKC Kinase Activity Assay Kit.
-
Typically, this involves adding a standardized amount of protein lysate to wells of a microplate pre-coated with a PKC-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time to allow for substrate phosphorylation.
-
Stop the reaction and add a phosphospecific substrate antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the detection substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Expected Results
The results can be summarized to demonstrate the effect of each treatment condition on PKC activity.
| Treatment Group | Description | Expected PKC Activity (Relative to Vehicle Control) | Interpretation |
| 1. Vehicle Control | Baseline cellular activity. | 100% | Normal PKC activity. |
| 2. PMA (Activator) | Positive control for PKC activation. | > 100% | Confirms that PKC can be activated in the experimental system. |
| 3. Go 6976 (Inhibitor) | Test of inhibitor's effect on basal activity. | < 100% | Shows inhibition of basal PKC activity. |
| 4. Go 6976 + PMA | Test of inhibitor's ability to block stimulated activity. | ~100% or < 100% | Demonstrates that Go 6976 effectively blocks PMA-induced PKC activation. |
Visualizing the Experimental Logic and Pathway
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following have been generated using Graphviz (DOT language) to meet specific formatting requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
- 7. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKCα Inhibition: Go 6976 vs. Safingol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used Protein Kinase C alpha (PKCα) inhibitors: Go 6976 and Safingol. The information presented here is intended to assist researchers in making informed decisions about the selection of an appropriate inhibitor for their experimental needs. This comparison covers the mechanism of action, inhibitory efficacy, and specificity, supported by experimental data and detailed protocols.
Introduction to PKCα and its Inhibition
Protein Kinase Cα (PKCα) is a crucial enzyme in cellular signaling, playing a pivotal role in a variety of physiological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKCα activity has been implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention. Inhibition of PKCα is a key strategy in both basic research to elucidate its functions and in drug development to identify novel cancer therapeutics.
Go 6976 and Safingol are two small molecule inhibitors frequently used to probe PKCα function. However, they exhibit distinct mechanisms of action and specificity profiles, which are critical considerations for experimental design and data interpretation.
Mechanism of Action
Go 6976 is a potent, cell-permeable, and reversible inhibitor of the protein kinase C (PKC) family of enzymes.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site in the catalytic domain of the kinase, preventing the phosphorylation of its substrates.[3]
Safingol (also known as L-threo-sphinganine) is a synthetic isomer of a naturally occurring sphingolipid.[4] It inhibits PKC by competitively binding to the C1 domain, the binding site for diacylglycerol (DAG) and phorbol esters.[5] This mechanism is distinct from ATP-competitive inhibitors like Go 6976.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for Go 6976 and Safingol against PKCα and other PKC isoforms. It is important to note that while extensive data is available for Go 6976, specific IC50 values for Safingol are less commonly reported in the literature.
| Inhibitor | Target | IC50 Value | Mechanism of Action | Key Distinctions & Off-Target Effects |
| Go 6976 | PKCα | 2.3 nM[1][2][6] | ATP-Competitive | Highly selective for Ca2+-dependent PKC isoforms (α, βI). Does not significantly inhibit Ca2+-independent PKC isoforms (δ, ε, ζ) at concentrations up to 3 μM.[3][6] Also reported to inhibit JAK2 and Flt3. |
| PKCβI | 6.2 nM[1][2][6] | ATP-Competitive | ||
| PKC (rat brain) | 7.9 nM[1] | ATP-Competitive | ||
| Safingol | PKC | IC50 ~31-37.5 µM (for [3H]PDBu binding and enzymatic activity in rat brain PKC) | C1 Domain-Competitive | Also inhibits sphingosine kinase.[4] Effects in cellular assays are reported to be less pronounced than Go 6976.[7] |
Experimental Data and Observations
A study comparing the effects of various PKC inhibitors on urinary bladder carcinoma cells found that Go 6976, an inhibitor of PKCα and PKCβ isoenzymes, induced rapid clustering of cultured carcinoma cells and the formation of an increased number of desmosomes and adherens junctions.[7] Safingol, described as a PKCα inhibitor, had similar but less pronounced effects.[7] This suggests that in a cellular context, Go 6976 may be a more potent modulator of PKCα-dependent processes than Safingol.
Signaling Pathway and Experimental Workflow
To visualize the interplay of these inhibitors with the PKCα signaling pathway and to outline a typical experimental approach for their comparison, the following diagrams are provided.
Caption: PKCα Signaling Pathway and Inhibition.
References
- 1. abcam.com [abcam.com]
- 2. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Facebook [cancer.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Go 7874
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of Go 7874, a potent protein kinase C inhibitor.
Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the manufacturer.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
In case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Procedures
The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Guide:
-
Waste Identification: Unused this compound, contaminated materials (e.g., pipette tips, gloves, paper towels), and empty containers should be considered chemical waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams to avoid incompatible chemical reactions.
-
Containerization:
-
Place solid waste and contaminated materials into a clearly labeled, sealed, and puncture-proof waste container.
-
For solutions containing this compound, use a labeled, leak-proof container. Do not mix with other solvent wastes unless compatibility is confirmed.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal contractor.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels without appropriate precautions.
-
Collection: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
Experimental Workflow for Disposal
To visualize the procedural flow of this compound disposal, the following diagram outlines the key steps from waste generation to final disposal.
References
Personal protective equipment for handling Go 7874
Essential Safety and Handling Guide for Go 7874
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, a potent protein kinase C (PKC) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions containing this compound or accidental contact with the solid compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of the powdered form of the compound. For situations outside of a fume hood where aerosolization is possible, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal plans is mandatory to minimize exposure risk and prevent environmental contamination.
Handling Protocol
-
Preparation and Weighing:
-
All handling of the solid form of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, calibrated microbalance for weighing the compound.
-
Employ anti-static techniques when handling the powder to prevent dispersal.
-
-
Dissolving the Compound:
-
This compound is soluble in DMSO.[2]
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure no particulates remain.
-
-
Experimental Use:
-
When adding the this compound solution to cell cultures or other experimental systems, handle the stock solution within the fume hood.
-
Use filtered pipette tips to prevent aerosol formation and cross-contamination.
-
Clearly label all tubes and plates containing this compound.
-
Spill Management
-
Small Spills (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with a suitable solvent (e.g., ethanol) to wet the powder.
-
Carefully wipe the area from the outside in, placing the contaminated towels in a sealed bag for hazardous waste disposal.
-
Decontaminate the area with a suitable laboratory cleaner.
-
-
Small Spills (in Solution):
-
Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent and then a laboratory cleaner.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert the laboratory supervisor and institutional safety office.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
Disposal Plan
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in general waste.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., pipette tips, gloves, vials, absorbent pads) must be disposed of as hazardous chemical waste. Place these materials in a clearly labeled, sealed hazardous waste container.
Experimental Workflow and Signaling Pathway
To ensure clarity and adherence to safe practices, the following diagrams illustrate the safe handling workflow and the biological context of this compound's mechanism of action.
Caption: Workflow for the safe handling of this compound.
Caption: Inhibition of the PKC signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
